Alosetron
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2/h3-6,10H,7-9H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWZEAMFRNKZNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044278 | |
| Record name | Alosetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alosetron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015104 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.38e-01 g/L | |
| Record name | Alosetron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015104 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
122852-42-0 | |
| Record name | Alosetron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122852-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alosetron [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122852420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alosetron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00969 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alosetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALOSETRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13Z9HTH115 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Alosetron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015104 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Alosetron's Mechanism in Visceral Hypersensitivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Visceral hypersensitivity, a hallmark of Irritable Bowel Syndrome with Diarrhea (IBS-D), is characterized by heightened pain perception in response to normal intestinal stimuli. Alosetron, a potent and selective serotonin 5-HT3 receptor antagonist, is a key therapeutic agent for severe IBS-D in women. This guide provides an in-depth examination of this compound's mechanism of action, focusing on its role in mitigating visceral hypersensitivity. By blocking 5-HT3 receptors on enteric neurons, this compound modulates the signaling pathways responsible for gut motility, secretion, and nociception. This document synthesizes preclinical and clinical data, details experimental methodologies used to elucidate its function, and presents its effects on both peripheral and central pain processing pathways.
Introduction: The Role of Serotonin and 5-HT3 Receptors in the Gut
Serotonin (5-hydroxytryptamine, 5-HT) is a critical signaling molecule in the gastrointestinal (GI) tract, with over 90% of the body's supply located in gut enterochromaffin cells.[1] When released in response to chemical or mechanical stimuli, 5-HT activates a variety of receptors on enteric neurons to initiate peristaltic and secretory reflexes.[1][2]
The 5-HT3 receptor, a ligand-gated ion channel, is extensively distributed on neurons within the enteric nervous system (ENS) and on extrinsic primary afferent neurons that transmit sensory information, including pain, from the gut to the central nervous system (CNS).[1][3] Activation of these receptors leads to rapid neuronal depolarization, affecting the regulation of visceral pain, colonic transit, and GI secretions—all processes intrinsically linked to the pathophysiology of IBS. In IBS patients, abnormal serotonin signaling is thought to contribute to visceral hypersensitivity and altered bowel function.
Core Mechanism of Action of this compound
This compound's primary mechanism of action is the potent and selective antagonism of the 5-HT3 receptor. By blocking this receptor, this compound inhibits the activation of non-selective cation channels on enteric and extrinsic afferent neurons. This blockade has several downstream consequences that collectively alleviate the symptoms of IBS-D, particularly visceral pain.
Peripheral Mechanisms
-
Modulation of Visceral Nociception: this compound directly dampens the transmission of pain signals from the gut. By blocking 5-HT3 receptors on extrinsic afferent nerve fibers, it reduces the activation of nociceptive pathways that lead to the sensation of abdominal pain and discomfort.
-
Slowing of Colonic Transit: The antagonism of 5-HT3 receptors in the ENS leads to a decrease in gut motility, specifically by prolonging colonic transit time. This is beneficial in diarrhea-predominant IBS, helping to normalize bowel movement frequency and improve stool consistency.
-
Reduction of Intestinal Secretion: this compound has been shown to increase basal jejunal water and electrolyte absorption, which contributes to firmer stools and reduced urgency.
The peripheral actions of this compound are depicted in the signaling pathway below.
References
Alosetron Pharmacokinetics and Bioavailability in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and bioavailability of alosetron, a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in preclinical models is fundamental for its development and for the interpretation of toxicological and pharmacological data.
Core Mechanism of Action: 5-HT3 Receptor Antagonism
This compound exerts its therapeutic effects by selectively blocking 5-HT3 receptors, which are ligand-gated ion channels located on enteric neurons within the gastrointestinal (GI) tract. In conditions like diarrhea-predominant irritable bowel syndrome (IBS-D), excessive release of serotonin (5-HT) activates these receptors, leading to neuronal depolarization. This, in turn, modulates visceral pain perception, increases colonic transit, and enhances GI secretions. By antagonizing the 5-HT3 receptor, this compound effectively mitigates these downstream effects, helping to normalize bowel function and reduce abdominal pain.[1]
Preclinical Pharmacokinetic Profile
Studies in various animal models, including rats, dogs, mice, and rabbits, have been crucial in elucidating the ADME profile of this compound.[2][3]
Absorption
Following oral administration, this compound is rapidly absorbed in preclinical species.[3][4] While specific quantitative Tmax values for animal models are not consistently reported in the available literature, this characteristic is consistent with observations in humans where peak plasma concentrations are typically reached within one hour.
Distribution
This compound is widely distributed throughout the body tissues following either oral or intravenous administration in animals. In humans, the volume of distribution is estimated to be between 65 and 95 liters, with plasma protein binding of approximately 82%.
Metabolism
Metabolism of this compound is both rapid and extensive in preclinical models and humans.
-
Metabolic Pathways : The primary routes of metabolism involve N-demethylation, hydroxylation, and oxidation. In vitro studies using rat and dog liver microsomes and hepatocytes confirmed that N-dealkylation and/or hydroxylation are the major metabolic pathways, consistent with in vivo findings.
-
Metabolites : A study involving radiolabelled this compound led to the characterization of 28 distinct metabolites in the excreta of experimental animals.
-
Enzymes : In humans, this compound is metabolized primarily by cytochrome P450 enzymes, including CYP2C9, CYP3A4, and CYP1A2.
Excretion
In animal studies, this compound and its metabolites are excreted through both renal and biliary pathways. Human studies with radiolabeled this compound show that approximately 74% of the dose is recovered in urine (primarily as metabolites) and 11% in feces. Less than 1% of the dose is excreted as the unchanged parent drug.
Pharmacokinetic and Bioavailability Data Summary
While qualitative descriptions of this compound's pharmacokinetics in preclinical models are available, comprehensive quantitative data is sparse in the public domain. The following tables summarize the available information and highlight data gaps. Human data is provided for context.
Table 1: Summary of this compound Pharmacokinetic Parameters
| Parameter | Rat | Dog | Mouse | Monkey | Human (for context) |
| Tmax (oral) | Rapid Absorption | Rapid Absorption | Rapid Absorption | Data Not Available | ~1.0 hour |
| t½ (half-life) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | ~1.5 hours |
| Plasma Clearance | Data Not Available | Data Not Available | Data Not Available | Data Not Available | ~600 mL/min |
| Volume of Distribution | Wide Distribution | Wide Distribution | Wide Distribution | Data Not Available | 65 - 95 L |
| Plasma Protein Binding | Data Not Available | Data Not Available | Data Not Available | Data Not Available | ~82% |
Table 2: this compound Oral Bioavailability
| Species | Absolute Bioavailability (%) | Notes |
| Rat | Data Not Available | Assumed to undergo significant first-pass metabolism. |
| Dog | Data Not Available | Assumed to undergo significant first-pass metabolism. |
| Human (for context) | 50 - 60% | Absorption is nearly complete, but bioavailability is reduced by first-pass metabolism. |
Experimental Protocols
Detailed and validated protocols are essential for reliable pharmacokinetic assessment. Below are representative methodologies for key preclinical studies.
In Vivo Pharmacokinetic Study Protocol
This protocol outlines a typical study to determine key PK parameters following oral administration in a rat model.
-
Animal Model : Male Wistar rats (N=4-6 per time point).
-
Drug Formulation : this compound dissolved in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administration : Single oral gavage dose.
-
Dose Level : Selected based on preliminary toxicology and pharmacology studies (e.g., a non-lethal dose such as <60 mg/kg).
-
Sample Collection : Serial blood samples (approx. 0.25 mL) collected from the tail vein at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Sample Processing : Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA), centrifuged to separate plasma, and stored at -80°C until analysis.
-
Bioanalysis : Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Data Analysis : Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis software.
Bioanalytical Method for this compound Quantification
A high-sensitivity UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) method is commonly used for the quantification of this compound in biological matrices.
-
Sample Preparation (Solid-Phase Extraction - SPE) :
-
Thaw plasma samples and vortex.
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Load the mixture onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute this compound and the internal standard with a strong organic solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions :
-
Column : A reverse-phase C18 column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase : A gradient of acetonitrile and an aqueous buffer (e.g., 2.0 mM ammonium formate).
-
Flow Rate : Optimized for the column dimensions (e.g., 0.4 mL/min).
-
-
Mass Spectrometry :
-
Ionization : Electrospray Ionization (ESI) in positive mode.
-
Detection : Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both this compound and its internal standard.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of the metabolites of this compound in experimental animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology and clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
A Technical Guide to the Structure-Activity Relationship of Alosetron and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alosetron is a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist.[1][2] It is clinically indicated for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) exclusively in women who have not responded to conventional therapies.[1][2][3] The pathophysiology of IBS is complex and not fully understood but involves visceral hypersensitivity and altered gastrointestinal motility, processes modulated by serotonin (5-HT). This compound effectively mitigates symptoms like abdominal pain and diarrhea by blocking 5-HT3 receptors on enteric neurons.
Understanding the structure-activity relationship (SAR) of this compound and its analogs is crucial for the rational design of new, more effective, and safer 5-HT3 receptor antagonists. This guide provides an in-depth analysis of the key structural features governing the pharmacological activity of this class of compounds, details the experimental protocols used for their evaluation, and visualizes the underlying biological and experimental frameworks.
Mechanism of Action and Signaling Pathway
This compound's therapeutic effect stems from its high affinity and selectivity for the 5-HT3 receptor. This receptor is unique among serotonin receptors as it is a ligand-gated ion channel, specifically a non-selective cation channel, rather than a G protein-coupled receptor. These receptors are densely distributed on enteric neurons within the gastrointestinal tract.
The binding of serotonin to the 5-HT3 receptor triggers the opening of the ion channel, leading to a rapid influx of cations (primarily Na⁺ and Ca²⁺) and a smaller efflux of K⁺. This influx causes neuronal depolarization, which in the enteric nervous system, modulates visceral pain perception, colonic transit, and intestinal secretions. This compound acts as a competitive antagonist, binding to the receptor without activating it, thereby preventing serotonin-mediated depolarization and downstream signaling. This blockade leads to a reduction in colonic motility and visceral pain signals.
Figure 1: 5-HT3 receptor signaling and this compound's mechanism of action.
Structure-Activity Relationship (SAR)
The SAR of 5-HT3 antagonists, often called "setrons," is well-characterized. These compounds typically conform to a common pharmacophore model, which this compound exemplifies.
Key Pharmacophoric Features
The essential components for high-affinity 5-HT3 receptor binding are:
-
Aromatic Moiety: An aromatic or heteroaromatic ring system is required for binding, likely through π-π stacking interactions with aromatic residues in the receptor's binding pocket. In this compound, this is the tricyclic pyrido[4,3-b]indol-1-one core.
-
Hydrogen Bond Acceptor: A carbonyl group or another hydrogen bond acceptor is typically present. The lactam carbonyl in this compound's core serves this function.
-
Basic Nitrogen Atom: A protonatable nitrogen atom, usually part of a cyclic or acyclic amine, is critical for a key ionic interaction with an acidic residue (e.g., glutamate) in the receptor binding site. This compound features a basic nitrogen within the imidazole ring of its side chain.
-
Defined Spacer: A specific distance and conformational rigidity between the aromatic system and the basic nitrogen are necessary for optimal receptor fit.
Figure 2: Key pharmacophoric elements for 5-HT3 receptor antagonists.
Quantitative SAR Data
Modifications to this compound's structure can significantly impact its binding affinity and selectivity. The following table summarizes key binding data for this compound and provides a comparison with other representative 5-HT3 antagonists. High pKi or pKB values indicate strong binding affinity.
| Compound | Receptor/Tissue | Assay Type | Value | Reference |
| This compound | Rat 5-HT3 | Radioligand Binding | pKi = 9.8 | |
| This compound | Human 5-HT3 | Radioligand Binding | pKi = 9.4 | |
| This compound | Rat Vagus Nerve | Functional Assay | pKB = 9.8 | |
| Palonosetron | 5-HT3 | Radioligand Binding | pKi = 10.4 | |
| Granisetron | 5-HT3 | Radioligand Binding | Ki = 1.44 nM (pKi ≈ 8.84) | |
| Ondansetron | 5-HT3 | Radioligand Binding | pKi = 8.4 | |
| Tropisetron | Human 5-HT3 | Radioligand Binding | Ki = 11 nM (pKi ≈ 7.96) |
Note: pKi is the negative logarithm of the inhibition constant (Ki), and pKB is the negative logarithm of the antagonist dissociation constant. A higher value indicates greater binding affinity.
Studies on various analogs show that:
-
Imidazole Ring Substitution: The methyl group on the imidazole ring of this compound is important for potency. Moving or replacing this group often leads to a decrease in affinity.
-
Tricyclic Core Modifications: Alterations to the pyrido-indole core can affect both affinity and selectivity. For instance, replacing the core with quinazoline or isoquinoline structures can still yield high-affinity ligands, provided the other pharmacophoric elements are correctly positioned.
-
N-Methyl Group: The N-methyl group on the indole nitrogen contributes to the overall lipophilicity and may influence pharmacokinetic properties.
Key Experimental Protocols
The evaluation of this compound and its analogs relies on a suite of standardized in vitro and in vivo assays to determine their pharmacological profile.
Radioligand Binding Assay
This is the gold standard for determining the affinity of a compound for a specific receptor. It measures the ability of a test compound (unlabeled ligand) to displace a radioactively labeled ligand from the receptor.
Detailed Methodology:
-
Membrane Preparation:
-
Tissues or cells expressing the 5-HT3 receptor (e.g., HEK293 cells transfected with human 5-HT3A) are homogenized in a cold buffer (e.g., 50mM Tris-HCl).
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration.
-
-
Competitive Binding Incubation:
-
In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a high-affinity 5-HT3 radioligand (e.g., [³H]-granisetron).
-
Varying concentrations of the unlabeled test compound (e.g., this compound analog) are added to compete for binding.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membranes with bound radioligand but allows unbound radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove any remaining unbound ligand.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound.
-
A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
Alosetron Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alosetron hydrochloride, a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, represents a significant therapeutic option for women with severe diarrhea-predominant irritable bowel syndrome (IBS-D). This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological profile of this compound hydrochloride. It details the scientific journey from its origins at GlaxoWellcome, through its intricate chemical synthesis, to its mechanism of action at the molecular level. This document includes a compilation of quantitative data from key clinical trials, detailed experimental protocols for its synthesis and analysis, and visualizations of its signaling pathway and manufacturing process to serve as a comprehensive resource for the scientific community.
Discovery and Development
This compound was discovered and developed by GlaxoWellcome (now GlaxoSmithKline) as part of a research program focused on 5-HT3 receptor antagonists.[1] The initial exploration of this class of compounds was for the treatment of chemotherapy-induced nausea and vomiting, with the successful development of ondansetron. Recognizing the role of 5-HT3 receptors in regulating visceral pain, colonic transit, and gastrointestinal secretions, the research was extended to investigate their potential in treating IBS.[2][3]
The development of this compound involved extensive structure-activity relationship (SAR) studies to optimize potency and selectivity for the 5-HT3 receptor.[4] This research led to the identification of this compound as a lead candidate with a high affinity for the 5-HT3 receptor.[5]
This compound hydrochloride was first approved by the U.S. Food and Drug Administration (FDA) in February 2000. However, it was voluntarily withdrawn from the market in November 2000 due to post-marketing reports of serious gastrointestinal adverse events, including ischemic colitis and severe constipation. Following a re-evaluation of its risk-benefit profile and the implementation of a risk management program, this compound was reintroduced to the U.S. market in 2002 with a more restricted indication for use in women with severe IBS-D who have not responded to conventional therapy.
Chemical Synthesis of this compound Hydrochloride
The chemical synthesis of this compound hydrochloride is a multi-step process involving the preparation of two key intermediates, followed by their condensation and subsequent conversion to the hydrochloride salt. The IUPAC name for this compound is 2,3,4,5-tetrahydro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one.
Logical Flow of this compound Synthesis
References
- 1. This compound for irritable bowel syndrome: Senior vice president of GlaxoSmithKline responds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound | C17H18N4O | CID 2099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The pharmacological properties of the novel selective 5-HT3 receptor antagonist, this compound, and its effects on normal and perturbed small intestinal transit in the fasted rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Alosetron in IBS-D: A Technical Overview of Initial Clinical Trial Results
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive analysis of the initial clinical trial results for Alosetron in the treatment of diarrhea-predominant Irritable Bowel Syndrome (IBS-D). It includes a detailed summary of quantitative data, experimental protocols from pivotal studies, and visualizations of the drug's mechanism of action and clinical trial workflows.
Core Findings from Initial Clinical Trials
This compound, a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, demonstrated statistically significant efficacy in the initial clinical trials for the management of severe IBS-D in women.[1][2] Through its mechanism of action, this compound modulates gastrointestinal motility, secretion, and visceral sensation, addressing the key symptoms of IBS-D.[3][4]
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from pivotal Phase II and Phase III clinical trials of this compound in patients with IBS-D.
Table 1: Efficacy of this compound in Women with Severe IBS-D (12-Week Treatment)
| Endpoint | This compound Dose | This compound Group | Placebo Group | p-value | Reference |
| Adequate Relief of IBS Pain and Discomfort (Monthly Responders) | 1 mg twice daily | 41% | 29% | <0.001 | [5] |
| Global Improvement Scale (GIS) Responders (Week 12) | 0.5 mg once daily | 50.8% | 30.7% | ≤0.02 | |
| 1 mg once daily | 48% | 30.7% | ≤0.02 | ||
| 1 mg twice daily | 42.9% | 30.7% | ≤0.02 | ||
| Days with Satisfactory Control of Urgency | 1 mg twice daily | Not Reported | Not Reported | Not Reported |
Data compiled from multiple randomized, double-blind, placebo-controlled trials.
Table 2: Effect of this compound on Bowel Function in Women with Severe IBS-D (12-Week Treatment)
| Endpoint | This compound Dose | This compound Group | Placebo Group | p-value | Reference |
| Change in Stool Consistency | 1 mg twice daily | Significant Firming | Minimal Change | <0.001 | |
| Change in Stool Frequency | 1 mg twice daily | Significant Reduction | Minimal Change | <0.001 | |
| Urgency-Free Days | 1 mg twice daily | Not Reported | Not Reported | Not Reported |
Results indicate a rapid onset of action, with improvements observed within the first week of treatment.
Table 3: Key Adverse Events in this compound Clinical Trials (Women with IBS-D)
| Adverse Event | This compound Group (1 mg twice daily) | Placebo Group | Reference |
| Constipation | 30% | 3% | |
| Ischemic Colitis | Rare but serious | Not Reported | |
| Complications of Constipation | Rare but serious | Not Reported |
The risk of ischemic colitis and serious complications of constipation led to the initial withdrawal and subsequent reintroduction of this compound with a risk management program.
Table 4: Efficacy of this compound in Men with IBS-D (12-Week Dose-Ranging Study)
| Endpoint | This compound Dose | This compound Group | Placebo Group | p-value | Reference |
| Adequate Relief of IBS Pain and Discomfort (Weeks 5-12) | 1.0 mg twice daily | 53% | 40% | 0.04 | |
| Improved Stool Consistency | All doses (0.5, 1.0, 2.0, 4.0 mg twice daily) | Significant Improvement | Minimal Change | <0.001 |
While showing some efficacy, the effect of this compound was not as consistently demonstrated in men as in women in the initial trials.
Experimental Protocols
The initial clinical trials for this compound were predominantly randomized, double-blind, placebo-controlled, parallel-group studies. Below is a generalized protocol based on the pivotal trials.
Pivotal Phase III Clinical Trial Protocol (e.g., Study S3BA3001)
1. Study Objective: To evaluate the efficacy and safety of this compound compared to placebo in female patients with severe, diarrhea-predominant irritable bowel syndrome.
2. Study Design:
-
Phase: III
-
Design: Randomized, double-blind, placebo-controlled, parallel-group.
-
Duration: 12-week treatment period followed by a 4-week post-treatment follow-up.
3. Patient Population:
-
Inclusion Criteria:
-
Females aged 18 years or older.
-
Diagnosis of IBS based on Rome II criteria.
-
Diarrhea-predominant subtype.
-
History of chronic symptoms (e.g., at least 6 months).
-
Failed to respond to conventional therapies.
-
-
Exclusion Criteria:
-
History of constipation-predominant or alternating IBS.
-
Structural or metabolic diseases that could explain the symptoms.
-
Previous abdominal surgery that could interfere with the study.
-
4. Treatment:
-
Investigational Drug: this compound hydrochloride (e.g., 1 mg tablets).
-
Control: Matching placebo tablets.
-
Dosing Regimen: One tablet taken orally, twice daily, for 12 weeks.
5. Efficacy Assessments:
-
Primary Endpoint: The proportion of patients reporting adequate relief of IBS-related abdominal pain and discomfort over the 12-week treatment period, assessed weekly via a diary.
-
Secondary Endpoints:
-
Global Improvement Scale (GIS) score at weeks 4, 8, and 12.
-
Daily assessment of urgency, stool frequency, and stool consistency.
-
Assessment of bloating and incomplete evacuation.
-
6. Safety Assessments:
-
Monitoring and recording of all adverse events (AEs), with a specific focus on gastrointestinal AEs such as constipation.
-
Physical examinations and vital sign measurements at scheduled clinic visits.
-
Clinical laboratory tests (hematology, blood chemistry, urinalysis) at baseline and end of treatment.
7. Statistical Analysis:
-
The primary efficacy analysis was performed on the intent-to-treat (ITT) population.
-
The proportion of monthly responders for adequate relief was compared between the this compound and placebo groups using appropriate statistical tests (e.g., Chi-square test).
-
Secondary endpoints were analyzed using methods appropriate for the data type (e.g., analysis of covariance for continuous variables).
Mandatory Visualizations
Signaling Pathway of this compound
This compound exerts its therapeutic effect by antagonizing the 5-HT3 receptor, a ligand-gated ion channel, on enteric neurons. This action modulates key pathophysiological mechanisms in IBS-D.
Caption: Mechanism of action of this compound at the 5-HT3 receptor on enteric neurons.
Experimental Workflow for a Pivotal this compound Clinical Trial
The following diagram illustrates the typical workflow for a patient participating in a pivotal Phase III clinical trial of this compound.
Caption: Workflow of a typical Phase III clinical trial for this compound in IBS-D.
References
- 1. This compound and irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing outcomes with this compound hydrochloride in severe diarrhea-predominant irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. efficacy-and-safety-of-alosetron-in-women-with-irritable-bowel-syndrome-a-randomised-placebo-controlled-trial - Ask this paper | Bohrium [bohrium.com]
The Pharmacodynamics of Alosetron on Colonic Transit Time: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor, indicated for the treatment of women with severe diarrhea-predominant irritable bowel syndrome (IBS-D). A key pharmacodynamic effect of this compound is its ability to modulate gastrointestinal (GI) motility, particularly by delaying colonic transit time. This guide provides an in-depth technical overview of the pharmacodynamics of this compound on colonic transit, detailing its mechanism of action, summarizing quantitative data from clinical studies, and outlining the experimental protocols used to generate this data.
Mechanism of Action: 5-HT3 Receptor Antagonism in the Gut
Serotonin (5-hydroxytryptamine, 5-HT) is a critical signaling molecule in the enteric nervous system, regulating gut motility, secretion, and visceral sensation.[1] Enterochromaffin cells in the gut mucosa release 5-HT in response to luminal stimuli, which then acts on various 5-HT receptors on enteric neurons.[2] The 5-HT3 receptor, a ligand-gated ion channel, plays a significant role in mediating the pro-motility and pro-secretory effects of serotonin.[3]
Activation of presynaptic 5-HT3 receptors on intrinsic primary afferent neurons (IPANs) and extrinsic sensory nerves enhances the release of excitatory neurotransmitters such as acetylcholine (ACh), leading to increased smooth muscle contraction and peristalsis.[4] this compound, by competitively blocking these 5-HT3 receptors, inhibits this cascade, resulting in a decrease in colonic motility and a subsequent increase in colonic transit time.[5] This delay allows for greater absorption of water and electrolytes from the colonic lumen, leading to firmer stool consistency.
Quantitative Effects on Colonic Transit Time
Clinical studies have consistently demonstrated that this compound significantly delays colonic transit time in both healthy individuals and patients with IBS-D. The following table summarizes key quantitative findings from these studies.
| Study Population | This compound Dose | Measurement Method | Mean Change in Colonic Transit Time | p-value vs. Placebo | Reference |
| IBS-D Patients | 2 mg b.d. | Radiopaque Markers | Increased transit time (prolonged left colonic transit) | 0.128 (tendency for delay) | |
| Healthy Volunteers | 2 mg b.d. | Radiopaque Markers | Increased transit time (prolonged left colonic transit) | 0.047 | |
| Non-constipated IBS Patients | 1 mg b.d. | Scintigraphy | Non-significant retardation of proximal colonic transit | Not significant | |
| Non-constipated IBS Patients | 4 mg b.d. | Scintigraphy | No significant effect on gastrointestinal transit | Not significant |
Experimental Protocols for Measuring Colonic Transit Time
The two primary methods utilized in clinical trials to quantify the effect of this compound on colonic transit time are radiopaque marker studies and scintigraphy.
Radiopaque Marker Method
This method involves the ingestion of radiopaque markers and subsequent abdominal X-rays to track their passage through the colon.
Protocol:
-
Marker Ingestion: Patients ingest a standardized number of radiopaque markers (e.g., 24 markers in a single capsule) on a specific day (Day 1). Some protocols may involve ingesting markers over several consecutive days.
-
Diet and Medication Control: Patients maintain their usual diet but are instructed to avoid laxatives and other medications that may affect gut motility during the study period.
-
Abdominal Radiography: A plain abdominal X-ray is typically performed on Day 5 (120 hours after ingestion of a single dose). In protocols with daily marker ingestion, an X-ray may be taken on Day 7.
-
Data Analysis: The number of retained markers in different segments of the colon (ascending, transverse, descending, and rectosigmoid) is counted. Total and segmental colonic transit times are then calculated based on the number and location of the retained markers. Normal transit is often defined as the passage of more than 80% of the markers by Day 5.
Scintigraphy Method
Scintigraphy provides a more dynamic and physiological assessment of colonic transit by tracking the movement of a radiolabeled substance through the GI tract.
Protocol:
-
Radiolabel Ingestion: Patients ingest a meal or capsule containing a non-absorbable substance (e.g., activated charcoal or resin beads) labeled with a gamma-emitting radioisotope, such as Indium-111 (¹¹¹In). Often, a pH-sensitive coating is used to ensure the release of the radioisotope in the terminal ileum.
-
Gamma Camera Imaging: Serial anterior and posterior images of the abdomen are acquired using a gamma camera at predefined time points (e.g., 4, 24, 48, and 72 hours post-ingestion).
-
Data Analysis: The colon is divided into regions of interest (ascending, transverse, descending, and rectosigmoid). The geometric center of the radioactivity is calculated at each imaging time point, which represents the weighted average of the counts in each colonic region. A lower geometric center value indicates slower transit.
Conclusion
The pharmacodynamic effect of this compound on colonic transit time is a direct consequence of its 5-HT3 receptor antagonism in the enteric nervous system. This action leads to a measurable delay in colonic transit, which is a key mechanism underlying its therapeutic benefit in patients with severe IBS-D. The quantitative assessment of this effect relies on well-established experimental protocols, primarily radiopaque marker studies and scintigraphy, which provide valuable data for drug development and clinical research. A thorough understanding of these principles and methodologies is essential for professionals involved in the study and application of this compound and other motility-modifying agents.
References
- 1. tech.snmjournals.org [tech.snmjournals.org]
- 2. Role of central vagal 5-HT3 receptors in gastrointestinal physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin and Colonic Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genieur.eu [genieur.eu]
- 5. This compound, a 5-HT3 receptor antagonist, delays colonic transit in patients with irritable bowel syndrome and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Alosetron: An In-Depth Examination of Molecular Targets Beyond the 5-HT3 Receptor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Alosetron is a potent and highly selective 5-hydroxytryptamine 3 (5-HT3) receptor antagonist, approved for the treatment of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women.[1][2][3][4][5] While its therapeutic efficacy is primarily attributed to the blockade of 5-HT3 receptors in the gastrointestinal tract, a comprehensive understanding of its full pharmacological profile is crucial for both optimizing its clinical use and guiding future drug development. This technical guide provides an in-depth review of the known molecular targets of this compound beyond the 5-HT3 receptor, summarizing available quantitative data, detailing experimental methodologies, and visualizing the associated biological pathways. The evidence to date suggests a high degree of selectivity for the 5-HT3 receptor; however, discernible interactions with the 5-HT2B receptor and certain metabolic enzymes have been identified and are explored herein.
Introduction
This compound's mechanism of action in alleviating the symptoms of IBS-D, such as visceral pain and diarrhea, is well-established and centers on its potent antagonism of the 5-HT3 receptor, a ligand-gated ion channel. Activation of these receptors on enteric neurons by serotonin (5-HT) modulates gastrointestinal motility, secretion, and sensation. By blocking these receptors, this compound effectively mitigates the downstream effects of excessive 5-HT signaling in the gut.
Despite its characterization as a highly selective agent, subtle off-target interactions can have significant implications for a drug's overall safety and efficacy profile. This guide moves beyond the primary pharmacology of this compound to collate and critically evaluate the evidence for its activity at other molecular targets.
Off-Target Receptor Interactions: The 5-HT2B Receptor
While early selectivity studies on this compound reported little to no significant affinity for a wide range of other receptors, subsequent research has identified a notable interaction with the 5-HT2B receptor.
Quantitative Data: Binding Affinity and Functional Antagonism
A study by Borman and colleagues presented evidence of this compound's affinity for and antagonist activity at the human 5-HT2B receptor. The key quantitative findings from this research are summarized in the table below.
| Target | Parameter | Value | Species | Assay Type |
| Human 5-HT2B Receptor | pKi | 7.0 ± 0.4 | Human | Radioligand Binding (CHO-K1 cells) |
| Human 5-HT2B Receptor | pA2 | 7.8 ± 0.1 | Human | Functional Antagonism (Human Colon) |
Table 1: this compound Binding Affinity and Functional Antagonism at the 5-HT2B Receptor
The pKi value of 7.0 indicates a nanomolar affinity of this compound for the 5-HT2B receptor. The pA2 value further confirms its antagonist activity at this receptor in a native tissue environment.
Experimental Protocols
2.2.1. Radioligand Binding Assay
The binding affinity of this compound for the human 5-HT2B receptor was determined using a competitive radioligand binding assay.
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells recombinantly expressing the human 5-HT2B receptor.
-
Radioligand: A specific, radioactively labeled ligand for the 5-HT2B receptor.
-
Procedure: Membranes prepared from the CHO-K1 cells were incubated with a fixed concentration of the radioligand in the presence of varying concentrations of unlabeled this compound.
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined. The Ki (inhibitor constant) was then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
2.2.2. Functional Antagonism Assay
The antagonist activity of this compound at the native human 5-HT2B receptor was assessed in isolated human colonic tissue.
-
Tissue Preparation: Longitudinal muscle strips from human colon were mounted in organ baths.
-
Stimulation: The tissues were electrically stimulated to induce neurally-mediated contractions.
-
Agonist: The selective 5-HT2 receptor agonist, α-methyl-5-HT, was used to potentiate these contractions, an effect mediated by 5-HT2B receptors in this tissue.
-
Procedure: The potentiation of contractions by α-methyl-5-HT was measured in the absence and presence of increasing concentrations of this compound.
-
Data Analysis: The pA2 value was calculated from the Schild plot, which quantifies the antagonist potency of this compound.
Signaling Pathway
The following diagram illustrates the antagonistic effect of this compound on the 5-HT2B receptor signaling pathway.
Interaction with Metabolic Enzymes
This compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. In vivo studies have indicated that this compound can have a modest inhibitory effect on certain metabolic enzymes.
Quantitative Data: In Vivo Enzyme Inhibition
An in vivo study in healthy volunteers assessed the effect of repeated dosing of this compound on the activity of several drug-metabolizing enzymes using a metabolic probe cocktail. The results are summarized below.
| Enzyme | Effect | Method |
| CYP1A2 | Modest decrease in activity (30% inhibition) | In vivo metabolic probe study |
| N-acetyltransferase | Modest decrease in activity (30% inhibition) | In vivo metabolic probe study |
| CYP2C19 | No alteration in activity | In vivo metabolic probe study |
| CYP2E1 | No alteration in activity | In vivo metabolic probe study |
| CYP2C9 | No alteration in activity | In vivo metabolic probe study |
| CYP3A4 | No alteration in activity | In vivo metabolic probe study |
Table 2: In Vivo Effects of this compound on Drug-Metabolizing Enzymes
It is important to note that these data are from an in vivo study and direct in vitro IC50 or Ki values for enzyme inhibition have not been reported in the reviewed literature.
Experimental Protocol: In Vivo Metabolic Probe Study
-
Subjects: Healthy male and female volunteers.
-
Dosing: 1 mg oral this compound twice daily for 29.5 days.
-
Probe Cocktail: A single oral dose of a cocktail of drugs known to be specific substrates for different metabolic enzymes was administered before and on the last day of this compound dosing.
-
Analysis: The concentrations of the probe substrates and their metabolites were measured in biological samples (e.g., plasma, urine).
-
Endpoint: The ratio of the metabolite to the parent substrate concentration was calculated to determine the activity of the respective enzyme. A decrease in this ratio in the presence of this compound indicates enzyme inhibition.
Logical Relationship Diagram
The following diagram illustrates the metabolic pathway of this compound and its inhibitory effect on CYP1A2 and N-acetyltransferase.
Ion Channel Interactions
The potential for drugs to interact with cardiac ion channels is a critical aspect of safety pharmacology. Studies have been conducted to evaluate the effect of this compound on key cardiac potassium channels.
Quantitative Data: Cardiac Potassium Channels
A study investigating the effects of this compound on the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current in cardiac myocytes found no significant inhibition.
| Target | Concentration Range | Effect | Species | Assay Type |
| IKr (hERG) | 10⁻¹⁰ M to 10⁻⁶ M | No effect | Guinea Pig | Whole-cell voltage clamp |
| IKs | 10⁻¹⁰ M to 10⁻⁶ M | No effect | Guinea Pig | Whole-cell voltage clamp |
Table 3: Effect of this compound on Cardiac Potassium Currents
No data was found in the reviewed literature regarding the effects of this compound on other ion channels, such as sodium or calcium channels.
Experimental Protocol: Whole-Cell Voltage Clamp
-
Cell Type: Guinea pig cardiac myocytes.
-
Technique: Whole-cell patch-clamp electrophysiology.
-
Procedure: The electrical currents (IKr and IKs) flowing through the potassium channels in the cell membrane were isolated and measured under voltage clamp conditions.
-
Drug Application: this compound was applied to the cells at various concentrations (from 10⁻¹⁰ M to 10⁻⁶ M).
-
Endpoint: The effect of this compound on the amplitude and kinetics of the IKr and IKs currents was recorded and compared to baseline measurements.
Experimental Workflow Diagram
The following diagram outlines the workflow for assessing the effect of this compound on cardiac ion channels.
Conclusion
This technical guide has synthesized the available evidence on the molecular targets of this compound beyond its primary site of action, the 5-HT3 receptor. The data indicates that this compound is a highly selective pharmacological agent.
The most notable off-target interaction identified is with the 5-HT2B receptor , where this compound exhibits nanomolar affinity and functional antagonism. The clinical significance of this finding in the context of IBS-D treatment remains to be fully elucidated.
Furthermore, this compound has been shown to be a weak in vivo inhibitor of CYP1A2 and N-acetyltransferase . This suggests a potential for drug-drug interactions with medications that are substrates for these enzymes, although the modest level of inhibition indicates a low clinical risk in most scenarios.
Importantly, studies on cardiac ion channels have shown no inhibitory effect on IKr and IKs potassium currents , which is a favorable safety finding regarding the risk of cardiac arrhythmias.
While comprehensive off-target screening panel data for this compound is not publicly available, the existing body of literature supports its characterization as a selective 5-HT3 receptor antagonist with a well-defined and limited off-target profile. Further research, particularly in vitro characterization of its enzyme inhibition and broader ion channel screening, would provide a more complete understanding of its secondary pharmacology.
References
Methodological & Application
In Vitro Assays for Testing Alosetron Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor, a ligand-gated ion channel. It is indicated for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women. The efficacy of this compound stems from its ability to modulate gastrointestinal (GI) functions such as visceral sensation, colonic transit, and secretion, which are often dysregulated in IBS-D. Serotonin (5-hydroxytryptamine, 5-HT) plays a crucial role in the enteric nervous system, and its actions are mediated by various receptors, including the 5-HT3 receptor. Activation of 5-HT3 receptors on enteric neurons leads to the depolarization of the neuronal membrane and the initiation of signaling cascades that contribute to the symptoms of IBS-D. This compound competitively blocks these receptors, thereby alleviating symptoms.
This document provides detailed application notes and protocols for key in vitro assays used to characterize the efficacy of this compound and other 5-HT3 receptor antagonists. These assays are fundamental in drug discovery and development for quantifying the potency and mechanism of action of such compounds.
Mechanism of Action: 5-HT3 Receptor Antagonism
The 5-HT3 receptor is a non-selective cation channel permeable to sodium (Na+), potassium (K+), and calcium (Ca2+). Upon binding of serotonin, the channel opens, leading to a rapid influx of cations and depolarization of the neuron. This can trigger the release of neurotransmitters and modulate neuronal excitability, influencing gut motility, secretion, and the perception of pain. This compound, as a competitive antagonist, binds to the 5-HT3 receptor at the same site as serotonin but does not activate the channel. By occupying the binding site, it prevents serotonin from binding and activating the receptor, thus inhibiting its downstream effects.
Key In Vitro Assays for this compound Efficacy
Several in vitro assays are crucial for determining the efficacy of this compound. These include:
-
Radioligand Binding Assays: To determine the affinity of this compound for the 5-HT3 receptor.
-
Calcium Influx Assays: To measure the functional consequence of 5-HT3 receptor activation and its inhibition by this compound.
-
Electrophysiology Assays (Whole-Cell Patch Clamp): To directly measure the ion channel activity of the 5-HT3 receptor and its blockade by this compound.
-
Isolated Tissue Assays (Guinea Pig Ileum): A classical pharmacological preparation to assess the functional antagonism of 5-HT3 receptors in a physiological context.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound's efficacy obtained from various in vitro assays.
| Assay Type | Parameter | Value | Species/Cell Line | Reference |
| Radioligand Binding | pKi | 9.8 | Rat | [1] |
| Radioligand Binding | pKi | 9.4 | Human | [1] |
| Electrophysiology (Vagus Nerve) | pKB | 9.8 | Rat | [1] |
| Electrophysiology (Myenteric Neurons) | IC50 | ~55 nM | Guinea Pig | [2] |
Experimental Protocols
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.
Principle: A radiolabeled 5-HT3 receptor antagonist, such as [3H]granisetron, is incubated with a source of 5-HT3 receptors (e.g., cell membranes from HEK293 cells expressing the receptor). The amount of radioligand bound to the receptor is measured in the presence and absence of varying concentrations of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).
Materials:
-
HEK293 cells stably expressing the human 5-HT3A receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]granisetron (specific activity ~40-60 Ci/mmol)
-
This compound hydrochloride
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
96-well plates
-
Cell harvester
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture HEK293-5HT3A cells to confluency.
-
Wash cells with PBS and harvest by scraping.
-
Centrifuge the cell suspension and resuspend the pellet in ice-cold lysis buffer.
-
Homogenize the cells and centrifuge at high speed to pellet the membranes.
-
Wash the membrane pellet with lysis buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound at various concentrations (or vehicle for total binding)
-
[3H]granisetron at a final concentration near its Kd
-
Membrane preparation
-
-
For non-specific binding, add a high concentration of a non-labeled 5-HT3 antagonist (e.g., 10 µM granisetron).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Influx Assay
This functional assay measures the ability of this compound to block 5-HT-induced calcium influx through the 5-HT3 receptor channel.
Objective: To determine the potency (IC50) of this compound in inhibiting 5-HT3 receptor-mediated calcium influx.
Principle: Cells expressing 5-HT3 receptors are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. Upon activation of the 5-HT3 receptors by serotonin, calcium enters the cell, causing an increase in the fluorescence of the dye. This compound, as an antagonist, will inhibit this fluorescence increase in a concentration-dependent manner.
Materials:
-
HEK293 cells stably expressing the human 5-HT3A receptor
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluo-4 AM
-
Pluronic F-127
-
Serotonin (5-HT)
-
This compound hydrochloride
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader with automated injection capabilities
Protocol:
-
Cell Plating:
-
Seed HEK293-5HT3A cells into 96-well black-walled, clear-bottom plates and grow to confluency.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127.
-
Remove the culture medium from the cells and wash with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate at 37°C for 30-60 minutes.
-
Wash the cells with HBSS to remove excess dye.
-
-
Assay Procedure:
-
Add HBSS containing various concentrations of this compound (or vehicle) to the wells and pre-incubate for a specified time.
-
Place the plate in a fluorescence microplate reader.
-
Measure the baseline fluorescence.
-
Inject a solution of 5-HT (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response in the absence of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve.
-
Whole-Cell Patch Clamp Electrophysiology
This technique provides a direct measure of the ion currents flowing through the 5-HT3 receptor channels and their inhibition by this compound.
Objective: To characterize the inhibitory effect of this compound on 5-HT-evoked currents mediated by 5-HT3 receptors.
Principle: A glass micropipette forms a high-resistance seal with the membrane of a cell expressing 5-HT3 receptors. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior. The cell's membrane potential is clamped at a fixed value, and the currents flowing across the membrane in response to the application of serotonin are recorded. The ability of this compound to block these currents is then quantified.
Materials:
-
Cells expressing 5-HT3 receptors (e.g., HEK293 cells or neurons)
-
External solution (e.g., physiological saline)
-
Internal solution (pipette solution)
-
Serotonin (5-HT)
-
This compound hydrochloride
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Inverted microscope
-
Perfusion system
Protocol:
-
Cell Preparation:
-
Plate cells on coverslips for easy access.
-
-
Pipette Preparation:
-
Pull glass capillaries to form micropipettes with a resistance of 2-5 MΩ when filled with internal solution.
-
Fill the pipette with the appropriate internal solution.
-
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Using a micromanipulator, bring the pipette into contact with a cell and apply gentle suction to form a giga-ohm seal.
-
Apply a brief pulse of suction to rupture the membrane and establish the whole-cell configuration.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply 5-HT via the perfusion system to evoke an inward current.
-
After a stable response is obtained, co-apply or pre-apply this compound with 5-HT and record the inhibited current.
-
Wash out the drugs to allow for recovery of the response.
-
-
Data Analysis:
-
Measure the peak amplitude of the 5-HT-evoked currents in the absence and presence of different concentrations of this compound.
-
Construct a concentration-response curve for the inhibition of the current by this compound.
-
Determine the IC50 value from this curve.
-
Isolated Guinea Pig Ileum Assay
This is a classic organ bath experiment that assesses the functional antagonism of this compound on 5-HT-induced contractions of intestinal smooth muscle.
Objective: To determine the pA2 value of this compound, a measure of its antagonist potency, against 5-HT-induced contractions in the guinea pig ileum.
Principle: A segment of the guinea pig ileum is suspended in an organ bath containing a physiological salt solution. The contraction of the smooth muscle is measured isometrically. Serotonin causes a contraction of the ileum, which is mediated in part by 5-HT3 receptors on enteric neurons that release acetylcholine. This compound will antagonize this contraction. A Schild analysis is used to determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
Materials:
-
Guinea pig
-
Tyrode's solution or Krebs-Henseleit solution
-
Serotonin (5-HT)
-
This compound hydrochloride
-
Organ bath with an isometric force transducer
-
Data acquisition system
Protocol:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.
-
Clean the ileum and cut it into segments of approximately 2-3 cm.
-
Suspend a segment in an organ bath containing oxygenated physiological salt solution at 37°C under a resting tension.
-
-
Experimental Procedure:
-
Allow the tissue to equilibrate.
-
Construct a cumulative concentration-response curve to 5-HT.
-
Wash the tissue and allow it to recover.
-
Incubate the tissue with a fixed concentration of this compound for a specified period.
-
Construct a second cumulative concentration-response curve to 5-HT in the presence of this compound.
-
Repeat this process with several different concentrations of this compound.
-
-
Data Analysis:
-
Calculate the dose ratio for each concentration of this compound (the ratio of the EC50 of 5-HT in the presence of this compound to the EC50 of 5-HT in the absence of this compound).
-
Create a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound.
-
The x-intercept of the linear regression of the Schild plot is the pA2 value. A slope of approximately 1 is indicative of competitive antagonism.
-
Conclusion
The in vitro assays described in this document are essential tools for the pharmacological characterization of this compound and other 5-HT3 receptor antagonists. By providing quantitative measures of receptor affinity and functional potency, these assays play a critical role in the preclinical evaluation of drug candidates and contribute to a deeper understanding of their therapeutic mechanisms. The detailed protocols provided herein serve as a guide for researchers to reliably assess the efficacy of such compounds in a laboratory setting.
References
Application Notes and Protocols for Alosetron Studies in Animal Models of Irritable Bowel Syndrome
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models of irritable bowel syndrome (IBS), particularly those relevant for the study of the 5-HT3 receptor antagonist, Alosetron. Detailed experimental protocols are provided to facilitate the replication of these models and the assessment of therapeutic interventions.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective antagonist of the serotonin 5-HT3 receptor.[1] In the gastrointestinal (GI) tract, serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter that regulates motility, secretion, and visceral sensation.[1] In individuals with diarrhea-predominant IBS (IBS-D), abnormal serotonin signaling is thought to contribute to symptoms such as abdominal pain and rapid intestinal transit.[1] 5-HT3 receptors are ligand-gated ion channels located on enteric neurons.[2] Activation of these receptors leads to neuronal depolarization, which in turn influences visceral pain perception, colonic transit, and GI secretions.[3] this compound exerts its therapeutic effects by blocking these receptors, thereby reducing colonic motility, decreasing visceral pain, and increasing fluid absorption in the intestines.
Animal Models of Irritable Bowel Syndrome
A variety of animal models have been developed to mimic the key symptoms of IBS, including visceral hypersensitivity, altered bowel habits, and stress-related symptom exacerbation. The choice of model often depends on the specific aspect of IBS being investigated.
Stress-Induced Models
Stress is a well-established factor in the exacerbation of IBS symptoms. Animal models that utilize psychological or mild physical stressors are therefore highly relevant for studying the pathophysiology of IBS and the efficacy of drugs like this compound.
The WAS model is a widely used psychological stress model that induces visceral hypersensitivity and increases fecal output, mimicking key features of IBS-D.
Experimental Protocol:
-
Animals: Adult male Wistar or Sprague-Dawley rats are commonly used.
-
Apparatus: A plexiglass cage (e.g., 45 x 25 x 25 cm) containing a small platform (e.g., 8 x 8 x 10 cm) fixed to the center. The cage is filled with room temperature water (approximately 25°C) to a level just below the top of the platform.
-
Procedure:
-
Acclimate the rats to the housing facility for at least one week before the experiment.
-
Place each rat individually on the platform in the water-filled cage for a period of 1 hour daily for 10 consecutive days.
-
Control animals (sham group) are placed on the same platform in an identical cage but without water.
-
Monitor and record fecal pellet output during the 1-hour stress period and/or over a 24-hour period.
-
Assess visceral sensitivity using colorectal distension (see protocol below) at the end of the stress period.
-
The WRS model involves physical restraint to induce a state of stress, leading to visceral hypersensitivity.
Experimental Protocol:
-
Animals: Adult male Wistar rats are frequently used.
-
Procedure:
-
Acclimate rats to the facility for at least one week.
-
Rats are restrained by wrapping them in a piece of cloth or placing them in a commercially available rodent restrainer for a period of 2 hours.
-
During restraint, the animals should be able to breathe freely but have limited movement.
-
Visceral sensitivity and other parameters are typically assessed immediately after the restraint period.
-
The NMS model is an early-life stress model that produces long-lasting changes in the gut-brain axis, resulting in visceral hypersensitivity in adulthood.
Experimental Protocol:
-
Animals: Rat or mouse pups (e.g., Sprague-Dawley or C57BL/6).
-
Procedure:
-
From postnatal day 2 to 14, separate the pups from their dam for 3 hours each day.
-
Pups are typically placed in a separate cage with a heat source to maintain body temperature.
-
Control pups remain with the dam and are undisturbed.
-
After the separation period, the pups are returned to their home cage with the dam.
-
Animals are then weaned at the appropriate age and allowed to mature to adulthood (typically 8-12 weeks) before behavioral and physiological testing.
-
Chemically-Induced Models
These models utilize the administration of mild irritants to the colon to induce a state of visceral hypersensitivity.
Experimental Protocol:
-
Animals: Adult male Sprague-Dawley rats.
-
Procedure:
-
Lightly anesthetize the rats.
-
Administer a solution of 0.5% acetic acid in saline (typically 1 mL) intracolonically via a soft catheter.
-
Control animals receive a saline enema.
-
Allow the animals to recover. Visceral hypersensitivity is typically assessed 24-72 hours after the administration of acetic acid.
-
Assessment of this compound Efficacy: Key Experimental Protocols
Measurement of Visceral Sensitivity via Colorectal Distension (CRD)
CRD is the gold-standard method for assessing visceral pain in rodents. It involves inflating a small balloon in the colon and rectum and measuring the animal's behavioral response.
Experimental Protocol:
-
Apparatus: A pressure-controlled barostat system connected to a flexible balloon catheter.
-
Procedure:
-
Lightly anesthetize the animal or use conscious, restrained animals that have been habituated to the procedure.
-
Gently insert the balloon catheter into the colorectum (typically 2-4 cm from the anus).
-
Secure the catheter to the tail.
-
Allow the animal to acclimate for a period of time (e.g., 30 minutes).
-
Inflate the balloon to various pressures in a graded manner (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest period between distensions.
-
Record the visceromotor response (VMR), which is typically a contraction of the abdominal and hind limb musculature. This can be quantified by visual observation and scoring of the abdominal withdrawal reflex (AWR) or by electromyography (EMG) of the abdominal muscles.
-
Abdominal Withdrawal Reflex (AWR) Scoring:
| Score | Behavioral Response |
| 0 | No behavioral response to colorectal distension. |
| 1 | Brief head movement followed by immobility at the onset of the stimulus. |
| 2 | Contraction of abdominal muscles. |
| 3 | Lifting of the abdomen off the platform. |
| 4 | Body arching and lifting of the pelvic structures. |
Measurement of Gastrointestinal Transit
This compound is known to slow colonic transit. This can be measured in animal models to assess its pharmacological activity.
Experimental Protocol:
-
Procedure:
-
Administer a non-absorbable colored marker (e.g., carmine red or charcoal meal) to the animal by oral gavage.
-
At a predetermined time point, euthanize the animal.
-
Carefully dissect the gastrointestinal tract and measure the distance traveled by the marker from the pylorus to the cecum (for small intestinal transit) or the total length of the colon and the distance traveled by the marker within the colon (for colonic transit).
-
Transit is typically expressed as a percentage of the total length of the respective intestinal segment.
-
Data Presentation: Efficacy of this compound in Animal Models of IBS
The following tables summarize quantitative data on the effects of this compound in various animal models of IBS.
Table 1: Effect of this compound on Visceral Hypersensitivity (Abdominal Withdrawal Reflex Score)
| Animal Model | Species | Treatment Group | Dose of this compound | AWR Score (Mean ± SEM) | Reference |
| Wrap Restraint Stress | Rat | Vehicle | - | 3.2 ± 0.3 | Fictional |
| This compound | 1 mg/kg, i.p. | 1.5 ± 0.2 | Fictional | ||
| Neonatal Maternal Sep. | Mouse | Vehicle | - | 3.5 ± 0.4 | Fictional |
| This compound | 3 mg/kg, p.o. | 1.8 ± 0.3 | Fictional | ||
| Acetic Acid-Induced | Rat | Vehicle | - | 3.8 ± 0.2 | Fictional |
| This compound | 0.5 mg/kg, i.v. | 2.1 ± 0.2* | Fictional |
*p < 0.05 compared to vehicle group. Data is illustrative.
Table 2: Effect of this compound on Fecal Pellet Output in Stress-Induced Models
| Animal Model | Species | Treatment Group | Dose of this compound | Fecal Pellets / hour (Mean ± SEM) | Reference |
| Water Avoidance Stress | Rat | Vehicle | - | 8.5 ± 1.2 | Fictional |
| This compound | 1 mg/kg, s.c. | 3.2 ± 0.8 | Fictional | ||
| Wrap Restraint Stress | Mouse | Vehicle | - | 12.1 ± 1.5 | Fictional |
| This compound | 3 mg/kg, p.o. | 5.4 ± 1.1 | Fictional |
*p < 0.05 compared to vehicle group. Data is illustrative.
Table 3: Effect of this compound on Colonic Transit Time
| Animal Model | Species | Treatment Group | Dose of this compound | Colonic Transit Time (minutes, Mean ± SEM) | Reference |
| Normal (Non-IBS model) | Rat | Vehicle | - | 125 ± 15 | Fictional |
| This compound | 2 mg/kg, p.o. | 195 ± 20 | Fictional | ||
| Post-Inflammatory IBS | Rat | Vehicle | - | 95 ± 12 | Fictional |
| This compound | 2 mg/kg, p.o. | 160 ± 18 | Fictional |
*p < 0.05 compared to vehicle group. Data is illustrative.
Mandatory Visualizations
Signaling Pathway of this compound's Action
Caption: this compound blocks serotonin's action on 5-HT3 receptors.
Experimental Workflow for this compound Efficacy Testing
References
- 1. 5-HT3 receptor signaling in serotonin transporter-knockout rats: a female sex-specific animal model of visceral hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on gastrointestinal transit time and rectal sensation in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Designing Clinical Trials of Alosetron in Women with Severe IBS-D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting clinical trials for Alosetron in the target population of women with severe diarrhea-predominant Irritable Bowel Syndrome (IBS-D). The protocols outlined below are based on established clinical trial methodologies and regulatory guidance.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective antagonist of the serotonin 5-HT₃ receptor.[1][2][3] These receptors are widely distributed on enteric neurons in the gastrointestinal tract.[1][3] Activation of 5-HT₃ receptors is involved in the regulation of visceral pain, colonic transit, and gastrointestinal secretions, all of which are implicated in the pathophysiology of IBS. By blocking these receptors, this compound modulates these processes, leading to a reduction in abdominal pain, discomfort, urgency, and diarrhea associated with IBS-D.
Signaling Pathway of this compound's Action
Clinical Trial Design Framework for this compound in Severe IBS-D
A phased approach is mandatory for the clinical development of this compound.
Overall Clinical Trial Workflow
Detailed Protocols for Clinical Trial Phases
Phase I Clinical Trial Protocol
-
Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy female volunteers.
-
Study Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose study.
-
Participant Population: Healthy female volunteers, aged 18-55 years.
-
Methodology:
-
Screening: Comprehensive medical history, physical examination, vital signs, ECG, and laboratory safety tests.
-
Randomization: Participants are randomized to receive this compound or placebo.
-
Dosing:
-
Single Ascending Dose (SAD): Cohorts of participants receive a single oral dose of this compound, with doses escalating in subsequent cohorts.
-
Multiple Ascending Dose (MAD): Cohorts of participants receive multiple oral doses of this compound over a specified period.
-
-
Pharmacokinetic (PK) Sampling: Serial blood samples are collected at predefined time points to determine this compound's plasma concentration.
-
Safety Monitoring: Continuous monitoring of adverse events (AEs), vital signs, ECGs, and laboratory parameters.
-
| Phase I Parameters | Assessment |
| Primary Endpoints | Incidence and severity of Adverse Events (AEs). |
| Clinically significant changes in laboratory values, vital signs, and ECGs. | |
| Secondary Endpoints | Pharmacokinetic parameters: Cmax, Tmax, AUC, and half-life. |
| Exploratory Endpoints | N/A |
Phase II Clinical Trial Protocol
-
Objective: To evaluate the efficacy, dose-response relationship, and safety of this compound in women with severe IBS-D.
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.
-
Participant Population: Women aged 18 years and older with a diagnosis of severe IBS-D according to Rome IV criteria, who have failed conventional therapy.
-
Methodology:
-
Screening (2-4 weeks):
-
Confirmation of IBS-D diagnosis.
-
Baseline assessment of symptoms using a daily electronic diary.
-
Exclusion of other gastrointestinal disorders.
-
-
Randomization: Eligible participants are randomized to receive one of several doses of this compound or placebo.
-
Treatment (12 weeks): Participants self-administer the assigned treatment.
-
Data Collection: Daily electronic diary entries for abdominal pain, stool consistency (using the Bristol Stool Form Scale), and other symptoms. Weekly assessments of global IBS symptoms.
-
| Phase II Parameters | Assessment |
| Primary Endpoint | Proportion of patients who are responders, defined as a composite of improvement in abdominal pain and stool consistency. |
| Secondary Endpoints | Change from baseline in individual symptoms: abdominal pain, stool frequency, stool consistency, and urgency. |
| Patient-reported global assessment of symptom relief. | |
| Incidence and severity of AEs, with a focus on constipation and ischemic colitis. | |
| Exploratory Endpoints | Health-related quality of life (HRQOL) using the IBS-QOL questionnaire. |
| Work productivity and activity impairment. |
Phase III Clinical Trial Protocol
-
Objective: To confirm the efficacy and further establish the safety profile of the optimal dose(s) of this compound determined in Phase II in a larger population of women with severe IBS-D.
-
Study Design: Two large, randomized, double-blind, placebo-controlled, multicenter studies. A randomized withdrawal design may also be considered.
-
Participant Population: Similar to Phase II, but with a larger and more diverse population.
-
Methodology:
-
Screening and Randomization: Similar to Phase II.
-
Treatment (12-24 weeks): Administration of the selected dose(s) of this compound or placebo.
-
Efficacy and Safety Assessments: Rigorous collection of data on the primary and secondary endpoints as defined in Phase II.
-
Long-term Extension: An open-label extension study may be conducted to gather long-term safety data.
-
| Phase III Parameters | Assessment |
| Primary Endpoint | FDA-recommended composite endpoint: a patient who experiences at least a 30% decrease in the weekly average of worst abdominal pain and at least a 50% reduction in the number of days per week with at least one stool of Type 6 or 7 consistency for at least 50% of the study weeks. |
| Secondary Endpoints | Similar to Phase II, with more extensive analysis of subgroups. |
| Assessment of the impact on daily activities and quality of life. | |
| Detailed characterization of the safety profile, including the incidence and management of constipation and monitoring for signs of ischemic colitis. |
Phase IV (Post-Marketing Surveillance) Protocol
-
Objective: To monitor the long-term safety and effectiveness of this compound in a real-world setting, particularly to detect rare but serious adverse events.
-
Study Design: Observational studies, patient registries, and spontaneous adverse event reporting systems.
-
Participant Population: All women prescribed this compound for severe IBS-D.
-
Methodology:
-
Data Collection:
-
Spontaneous reporting of adverse events through systems like the FDA's MedWatch.
-
Establishment of a patient registry to prospectively collect data on long-term outcomes and adverse events.
-
Observational studies to compare the incidence of adverse events in this compound users versus non-users.
-
-
Risk Evaluation and Mitigation Strategy (REMS): Although no longer required by the FDA for this compound, a REMS program was previously in place to ensure the benefits of the drug outweigh its risks. This involved prescriber education and patient counseling.
-
| Phase IV Parameters | Assessment |
| Primary Focus | Incidence of serious adverse events, particularly ischemic colitis and severe complications of constipation. |
| Secondary Focus | Real-world effectiveness in managing symptoms of severe IBS-D. |
| Identification of any new or unexpected adverse reactions. | |
| Assessment of risk factors for developing serious adverse events. |
Key Experimental Protocols
Patient Selection Protocol
Inclusion Criteria:
-
Female, 18 years of age or older.
-
Diagnosis of severe IBS-D according to the Rome IV criteria.
-
Chronic symptoms (at least 6 months).
-
Inadequate response to conventional IBS-D therapies.
-
Willing and able to provide informed consent and comply with study procedures.
Exclusion Criteria:
-
History of constipation, bowel obstruction, or ischemic colitis.
-
Current constipation.
-
History of Crohn's disease, ulcerative colitis, or diverticulitis.
-
Structural or biochemical abnormalities of the gastrointestinal tract.
-
Use of medications known to cause constipation or affect gastrointestinal motility.
Assessment of Primary and Secondary Endpoints Protocol
Daily Electronic Diary:
-
Abdominal Pain: Patients rate their worst abdominal pain in the last 24 hours on an 11-point Numeric Rating Scale (0=no pain, 10=worst possible pain).
-
Stool Consistency: Each bowel movement is recorded using the 7-point Bristol Stool Form Scale.
-
Stool Frequency: The number of bowel movements per day is recorded.
-
Urgency: Presence or absence of an urgent need to have a bowel movement.
Weekly Assessments:
-
Global Improvement Scale (GIS): Patients rate their overall improvement in IBS symptoms compared to baseline on a 7-point Likert scale.
-
IBS Symptom Severity Scale (IBS-SSS): A validated questionnaire to assess the severity of IBS symptoms.
-
IBS Quality of Life (IBS-QOL): A validated 34-item questionnaire to measure the impact of IBS on quality of life.
Data Presentation
All quantitative data from clinical trials should be summarized in clear and concise tables to facilitate comparison across treatment arms and study phases.
Table 1: Summary of Efficacy Outcomes from a Hypothetical Phase III Trial
| Endpoint | Placebo (n=300) | This compound 0.5 mg BID (n=300) | This compound 1 mg BID (n=300) |
| Composite Responders (%) | 30% | 45% | 50% |
| Mean % Reduction in Abdominal Pain | -20% | -35% | -40% |
| Mean Change in Stool Consistency (BSFS) | -0.5 | -1.5 | -2.0 |
| Mean Reduction in Stool Frequency/day | -0.8 | -2.0 | -2.5 |
| Patients with Adequate Relief of Global Symptoms (%) | 35% | 55% | 60% |
| *p < 0.05 vs. placebo |
Table 2: Summary of Key Safety Findings from a Hypothetical Phase III Trial
| Adverse Event | Placebo (n=300) | This compound 0.5 mg BID (n=300) | This compound 1 mg BID (n=300) |
| Any Adverse Event (%) | 50% | 65% | 70% |
| Constipation (%) | 5% | 20% | 28% |
| Severe Constipation (%) | <1% | 2% | 4% |
| Nausea (%) | 8% | 15% | 18% |
| Headache (%) | 10% | 12% | 14% |
| Ischemic Colitis (n) | 0 | 1 | 1 |
| Discontinuation due to AEs (%) | 8% | 15% | 20% |
These application notes and protocols provide a robust framework for the clinical development of this compound for severe IBS-D in women. Adherence to these guidelines will facilitate the generation of high-quality data to support regulatory submissions and ensure the safe and effective use of this therapeutic agent.
References
Application Notes and Protocols: Alosetron in the Study of Visceral Pain Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral pain, originating from internal organs, is a major clinical challenge and a hallmark of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS). A key neurotransmitter implicated in the signaling of visceral pain is serotonin (5-hydroxytryptamine, 5-HT).[1][2] Released from enterochromaffin cells in the gut, 5-HT activates various receptors, including the 5-HT3 receptor, a ligand-gated ion channel extensively distributed on enteric neurons and primary afferent nerves that transmit sensory information from the gut to the central nervous system.[2][3] Activation of 5-HT3 receptors leads to neuronal depolarization, affecting visceral pain perception, colonic transit, and gastrointestinal secretions.[3]
Alosetron is a potent and selective 5-HT3 receptor antagonist. By blocking these receptors, this compound modulates serotonin-sensitive gastrointestinal processes, making it a valuable pharmacological tool for investigating the mechanisms of visceral nociception and a therapeutic agent for severe diarrhea-predominant IBS (IBS-D) in women. These application notes provide an overview of this compound's use in research, summarize key quantitative data, and offer detailed experimental protocols.
Mechanism of Action in Visceral Pain
This compound exerts its effects by competitively blocking the action of 5-HT at 5-HT3 receptors. This antagonism has several downstream consequences relevant to the study and treatment of visceral pain:
-
Peripheral Antinociception: On peripheral terminals of visceral afferent neurons, this compound blocks the 5-HT-induced depolarization, thereby dampening the transmission of pain signals from the gut to the spinal cord. This action is crucial in mitigating visceral hypersensitivity, a condition of heightened pain perception in response to normal or mild stimuli.
-
Central Modulation: 5-HT3 receptors are also present in the central nervous system (CNS), including in brain regions associated with pain and emotional processing. Studies have shown that this compound can reduce activation in brain areas like the amygdala in response to visceral stimulation, suggesting it modulates the emotional-affective dimension of pain.
-
Gastrointestinal Motility and Secretion: By blocking 5-HT3 receptors in the enteric nervous system, this compound slows colonic transit time and reduces intestinal fluid secretion. This is particularly relevant for its therapeutic effect in IBS-D.
Data Presentation
The following tables summarize quantitative data from key preclinical and clinical studies, demonstrating the effects of this compound on various parameters of visceral pain and bowel function.
Table 1: Efficacy of this compound in Human Clinical Trials for Irritable Bowel Syndrome (IBS)
| Study Population | This compound Dose | Primary Endpoint | Result | Reference |
| Men with IBS-D | 1.0 mg twice daily | Adequate relief of IBS pain and discomfort | 53% in this compound group vs. 40% in placebo group reported adequate relief (p=0.04). | |
| Women with non-constipated IBS | 1 mg twice daily | Adequate relief of pain and discomfort | Significantly more responders in the this compound group compared to mebeverine at months 2 and 3 (P < 0.01). | |
| IBS Patients | 0.25 mg & 4 mg twice daily | Volume threshold for pain during colonic distension | Significantly increased bag volumes at first sensation and pain thresholds compared to placebo. | |
| Female Patients with IBS | 2 mg twice daily | Proportion of pain-free days | Significantly increased the proportion of pain-free days compared to placebo. | |
| Meta-analysis of 6 trials (primarily female IBS-D) | 1 mg twice daily | Adequate relief of pain or global symptoms | Pooled odds ratio for improvement was 1.81 compared to placebo. |
Table 2: Effects of this compound in Preclinical (Animal) Models of Visceral Pain
| Animal Model | This compound Administration | Measured Parameter | Result | Reference |
| Rat model of somatic and visceral hyperalgesia | 100 µg/kg/day, intravenous (i.v.) | Visceromotor Response (VMR) to Colorectal Distension (CRD) | Prevented the development of visceral hyperalgesia. | |
| Rat model of somatic and visceral hyperalgesia | 25 nmol, intrathecal (i.t.) | Paw Withdrawal Threshold (PWT) | Reversed mechanical somatic hypersensitivity. | |
| Anesthetized Rat | 1-100 µg/kg, i.v. | Depressor response to CRD | Dose-dependent inhibition of the depressor response (ID50 value of 3.0 µg/kg). | |
| Anesthetized Rat | 100 µg/kg, i.v. | Spinal c-Fos expression after CRD | Significantly reduced the number of Fos-like immunoreactive neurons from 1246 to 479.8. | |
| Female SERT-knockout rats (model of visceral hypersensitivity) | Subcutaneous (s.c.) | VMR to CRD | Paradoxically increased the VMR to CRD. |
Table 3: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Notes | Reference |
| Bioavailability | 50% to 60% | Absorption is reduced by ~25% when taken with food. | |
| Time to Peak Plasma Concentration | ~1 hour | Delayed by ~15 minutes when taken with food. | |
| Volume of Distribution | 65 to 95 L | ||
| Plasma Protein Binding | 82% | ||
| Metabolism | Extensively metabolized in the liver. | ||
| Elimination | Primarily through metabolism; only 6% of the dose is eliminated unchanged in urine. |
Mandatory Visualizations
Caption: this compound blocks serotonin (5-HT) from binding to 5-HT3 receptors on visceral afferent neurons.
Caption: Experimental workflow for assessing visceral pain in rodents using colorectal distension (CRD).
Caption: Logical pathway showing how this compound interrupts the signaling cascade leading to visceral pain.
Experimental Protocols
Protocol 1: Assessment of Visceral Sensitivity in Rodents using Colorectal Distension (CRD) and Electromyography (EMG)
This protocol describes a widely used method to quantify visceral nociception in anesthetized rats by measuring the visceromotor response (VMR), a reflex contraction of the abdominal muscles, in response to colorectal distension (CRD).
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350g)
-
Anesthetic (e.g., sodium pentobarbitone or urethane)
-
Colorectal distension balloon (e.g., 5-6 cm latex balloon attached to flexible Tygon tubing)
-
Pressure transducer and inflation device (barostat)
-
Teflon-coated stainless steel wires for EMG electrodes
-
Amplifier and data acquisition system (e.g., PowerLab, Spike2)
-
This compound hydrochloride solution
-
Vehicle control (e.g., sterile saline)
-
Surgical tools (scalpel, forceps, sutures)
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the rat via intraperitoneal injection of sodium pentobarbitone (e.g., 60 mg/kg). Confirm the depth of anesthesia by lack of a pedal withdrawal reflex.
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
-
EMG Electrode Implantation:
-
Make a small incision in the left lower abdominal quadrant.
-
Gently separate the external oblique and internal oblique muscles.
-
Implant two Teflon-coated stainless steel wire electrodes securely into the external oblique abdominal musculature, approximately 2-3 mm apart.
-
Suture the incision, ensuring the electrode wires are externalized for connection to the recording equipment.
-
-
Colorectal Balloon Insertion:
-
Gently insert the lubricated, deflated balloon catheter into the colorectum via the anus to a depth of approximately 6 cm from the anal verge.
-
Secure the catheter to the tail with tape to prevent expulsion.
-
-
Experimental Timeline and Drug Administration:
-
Allow the animal to stabilize for at least 30 minutes after surgical procedures.
-
Baseline Measurement: Perform a series of graded, phasic colorectal distensions (e.g., 0, 20, 40, 60, 80 mmHg). Each distension should last for a set duration (e.g., 20-30 seconds) with a consistent inter-stimulus interval (e.g., 4-5 minutes) to avoid sensitization.
-
Record the EMG activity continuously. The VMR is the increase in EMG activity during the distension period compared to the pre-distension baseline.
-
Drug Administration: Administer this compound (e.g., 1-100 µg/kg) or vehicle intravenously (i.v.) via a cannulated tail vein. Other routes such as intrathecal (i.t.) or subcutaneous (s.c.) can be used depending on the research question.
-
Post-Drug Measurement: After a suitable interval for the drug to take effect (e.g., 10-15 minutes for i.v. administration), repeat the same series of graded colorectal distensions and record the VMR.
-
-
Data Analysis:
-
Rectify the raw EMG signal and integrate it over the period of the distension and for an equivalent pre-distension period.
-
Calculate the VMR by subtracting the baseline integrated EMG activity from the activity during distension. This can be expressed as the area under the curve (AUC).
-
Construct dose-response curves for distension pressure before and after drug administration.
-
Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures) to compare the VMR between the this compound and vehicle-treated groups at different distension pressures. A significant reduction in VMR in the this compound group indicates an antinociceptive effect.
-
Conclusion
This compound is an indispensable tool for researchers investigating the complex mechanisms of visceral pain. Its high selectivity for the 5-HT3 receptor allows for precise dissection of the role of this pathway in both peripheral and central sensitization. The protocols and data presented here provide a framework for utilizing this compound to explore visceral pain pathways, evaluate novel analgesics, and better understand the pathophysiology of disorders like IBS. While its clinical use is restricted due to rare but serious adverse effects like ischemic colitis, its application in preclinical research remains crucial for advancing the field of neurogastroenterology and visceral pain.
References
Protocol for Assessing Alosetron's Impact on Intestinal Secretion
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alosetron is a potent and selective antagonist of the serotonin 5-HT₃ receptor.[1][2] These receptors are ligand-gated ion channels located on enteric neurons in the gastrointestinal (GI) tract.[1] Activation of 5-HT₃ receptors by serotonin (5-HT), which is released by enterochromaffin cells, plays a role in regulating visceral pain, colonic transit, and GI secretions.[3][4] In conditions like diarrhea-predominant irritable bowel syndrome (IBS-D), abnormal serotonin signaling is thought to contribute to symptoms. By blocking 5-HT₃ receptors, this compound modulates these GI processes. Animal and human studies have shown that this compound can increase intestinal fluid and electrolyte absorption, delay colonic transit, and reduce stool frequency and urgency.
This document provides detailed protocols for assessing the impact of this compound on intestinal secretion using both in vivo and ex vivo models. These methods are essential for preclinical and clinical research aimed at understanding the pharmacodynamics of this compound and similar 5-HT₃ antagonists.
Signaling Pathway of this compound's Action
The following diagram illustrates the mechanism by which this compound antagonizes the 5-HT₃ receptor to reduce intestinal secretion.
Experimental Protocols
Two primary methods for assessing this compound's effect on intestinal secretion are detailed below: an in vivo intestinal perfusion model and an ex vivo Ussing chamber model.
Protocol 1: In Vivo Single-Pass Intestinal Perfusion in Rodent Models
This protocol is adapted from methodologies used to study cholera toxin-induced secretion and the effects of 5-HT₃ antagonists. It allows for the direct measurement of net fluid and electrolyte transport in a specific segment of the intestine within a living organism.
Objective: To quantify the effect of this compound on basal and secretagogue-induced intestinal fluid secretion in vivo.
Materials:
-
Male Wistar rats (200-250g)
-
Anesthetic (e.g., sodium pentobarbital)
-
This compound
-
Secretagogue (e.g., Cholera Toxin, 5-HT)
-
Perfusion solution (e.g., Krebs-Ringer bicarbonate buffer) containing a non-absorbable marker (e.g., ¹⁴C-polyethylene glycol).
-
Perfusion pump
-
Surgical instruments
-
Collection tubes
-
Analytical equipment for measuring electrolytes and the non-absorbable marker.
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain body temperature at 37°C.
-
Surgical Procedure: Perform a midline laparotomy to expose the small intestine. Isolate a 10-15 cm segment of the jejunum or ileum with intact blood supply. Ligate the proximal and distal ends and cannulate for perfusion.
-
This compound Administration: Administer this compound (e.g., 1-100 µg/kg, intravenously or intraduodenally) or vehicle (placebo) to the animal a set time before starting the perfusion (e.g., 60 minutes).
-
Baseline Perfusion: Perfuse the isolated intestinal segment with the perfusion solution at a constant rate (e.g., 0.25 mL/min) for a stabilization period (e.g., 30-60 minutes).
-
Sample Collection (Basal): Collect the effluent from the distal cannula in pre-weighed tubes at regular intervals (e.g., 15 minutes) for a baseline period (e.g., 60 minutes).
-
Induction of Secretion: Introduce a secretagogue into the perfusion solution (e.g., cholera toxin at 1 µ g/loop or 5-HT).
-
Sample Collection (Stimulated): Continue to collect the effluent at regular intervals for the duration of the experiment (e.g., 2-3 hours).
-
Analysis: Measure the weight of the collected effluent to determine fluid movement. Analyze the concentration of the non-absorbable marker to calculate net water flux. Analyze electrolyte concentrations (Na⁺, Cl⁻) in the perfusate and effluent to determine net ion flux.
Data Analysis: Calculate net water and electrolyte flux per centimeter of the intestinal segment per hour. Compare the results between the placebo and this compound-treated groups under both basal and stimulated conditions.
Protocol 2: Ex Vivo Ussing Chamber Assay with Intestinal Mucosa
This protocol uses an Ussing chamber to measure ion transport across an isolated piece of intestinal mucosa. It is a powerful tool for studying the direct effects of compounds on epithelial transport.
Objective: To determine the effect of this compound on basal and 5-HT-induced electrogenic ion secretion (measured as short-circuit current, Isc) across isolated intestinal mucosa.
Materials:
-
Rodent (e.g., rat or mouse) intestinal tissue (jejunum, ileum, or colon)
-
Ussing chamber system with voltage-clamp apparatus
-
Krebs-Ringer Bicarbonate (KRB) solution, gassed with 95% O₂/5% CO₂ and maintained at 37°C
-
This compound
-
Serotonin (5-HT) or a selective 5-HT₃ agonist (e.g., 2-methyl-5-HT)
-
Tetrodotoxin (TTX) to block neuronal conduction, if desired
-
Surgical instruments for tissue dissection
Procedure:
-
Tissue Preparation: Euthanize the animal and immediately excise a segment of the desired intestinal region. Place it in ice-cold, oxygenated KRB solution.
-
Mucosal Stripping: Open the intestinal segment along the mesenteric border and gently strip away the external muscle layers to obtain a sheet of mucosa/submucosa.
-
Mounting: Mount the mucosal sheet between the two halves of the Ussing chamber, separating the mucosal and serosal bathing solutions.
-
Equilibration: Allow the tissue to equilibrate in the Ussing chamber for 20-30 minutes, maintaining a short-circuited state (voltage clamped at 0 mV). The current required to maintain this state is the short-circuit current (Isc), which represents net ion transport.
-
Baseline Measurement: Record the stable baseline Isc.
-
This compound Application: Add this compound to the serosal (basolateral) side of the chamber at the desired concentration (e.g., 20 nM to 10 µM) and incubate for a set period (e.g., 20-30 minutes). Observe any change in basal Isc.
-
Secretagogue Challenge: While continuing to record the Isc, add 5-HT or a 5-HT₃ agonist to the serosal side to induce a secretory response (an increase in Isc, indicative of Cl⁻ secretion).
-
Data Recording: Record the peak change in Isc (ΔIsc) following the addition of the agonist.
Data Analysis: Compare the ΔIsc in response to the 5-HT agonist in the presence and absence of this compound. A dose-response curve for this compound's inhibition of the 5-HT-induced Isc response can be generated.
Experimental Workflows
The following diagrams illustrate the logical flow of the described experimental protocols.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound on intestinal function from published studies.
Table 1: Effect of this compound on Basal and Cholera Toxin-Induced Jejunal Fluid Movement in Humans (in vivo)
| Treatment Group | Condition | Net Fluid Movement (mL/cm/h) (Median [Interquartile Range]) |
| Placebo | Basal | 3.8 [3.6 to 4.3] |
| This compound (4 mg) | Basal | 5.1 [4.2 to 7.1] |
| Placebo | Cholera Toxin-Induced | -4.3 [-7.7 to -1.3] |
| This compound (4 mg) | Cholera Toxin-Induced | 0.3 [-1.2 to 1.2] |
| Data adapted from a study in human volunteers. A positive value indicates absorption, a negative value indicates secretion. | ||
| P = 0.028 compared to placebo. |
Table 2: Effect of this compound on Migrating Motor Complex (MMC) Frequency in Murine Ileum (in vitro)
| Gender | This compound Concentration | Effect on MMC Frequency |
| Female | 20 nM | Threshold for inhibition |
| Male | 2 µM | Threshold for inhibition |
| Both | 10 µM | Complete abolishment of MMC activity |
| Data adapted from an in vitro study on isolated murine small intestine. |
Table 3: Effect of 5-HT₃ Agonist and Antagonist on Short-Circuit Current (Isc) in Rat Distal Colon (in vitro)
| Compound | Concentration | Effect on Isc |
| 2-methyl-5-HT (Agonist) | 50 µM | Increase in Isc (electrogenic Cl⁻ secretion) |
| ICS 205-930 (Antagonist) | 0.1 µM | Abolished the Isc increase induced by 2-methyl-5-HT |
| Data adapted from an in vitro Ussing chamber study on rat distal colon. ICS 205-930 is a potent 5-HT₃ antagonist, similar in mechanism to this compound. |
Table 4: Clinical Efficacy of this compound in Women with Severe IBS-D
| Endpoint | Placebo | This compound (1 mg twice daily) | P-value |
| % Days with Satisfactory Control of Urgency | 56% | 69% | < 0.001 |
| Global Improvement Scale Responders (at 12 weeks) | 46% | 68% | < 0.001 |
| Stool Consistency Improvement (at 12 weeks) | N/A | 64% of patients improved by at least one point | < 0.001 |
| Data adapted from clinical trials in women with severe, diarrhea-predominant IBS. |
Conclusion
The protocols described provide robust methods for evaluating the effects of this compound on intestinal secretion. The in vivo perfusion model offers physiological relevance by maintaining neural and vascular supply, while the ex vivo Ussing chamber technique allows for the precise study of direct epithelial and submucosal neural effects. The presented data confirms that this compound enhances basal fluid absorption and can counteract secretory stimuli, consistent with its clinical efficacy in managing symptoms of IBS-D. These experimental approaches are crucial for the continued development and characterization of drugs targeting intestinal secretory mechanisms.
References
Application Note: Utilizing Alosetron to Investigate the Role of 5-HT₃ Receptors in Nausea and Emesis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and application notes for using Alosetron, a potent and selective 5-hydroxytryptamine-3 (5-HT₃) receptor antagonist, as a tool to investigate the physiological and pathological roles of 5-HT₃ receptors in nausea and emesis.
Introduction
Nausea and vomiting are complex physiological responses coordinated by the central and peripheral nervous systems. A key pathway involves the release of serotonin (5-HT) from enterochromaffin cells in the gastrointestinal (GI) tract, often triggered by stimuli such as chemotherapeutic agents.[1][2] This released serotonin activates 5-HT₃ receptors on vagal afferent nerves, which transmit signals to the brain's vomiting center, including the chemoreceptor trigger zone in the area postrema.[1][3]
This compound is a high-affinity, selective antagonist of the 5-HT₃ receptor.[4] Its primary clinical application is in the treatment of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women. However, due to its potent and specific mechanism of action, this compound serves as an invaluable pharmacological tool for preclinical and clinical research aimed at elucidating the precise role of 5-HT₃ receptors in the emetic reflex. By selectively blocking these receptors, researchers can study the downstream effects and the significance of this signaling pathway in various models of nausea.
Mechanism of Action of this compound
This compound exerts its effects by competitively binding to 5-HT₃ receptors located on enteric neurons in the GI tract and in the central nervous system. These receptors are ligand-gated ion channels. Activation by serotonin leads to the rapid opening of a non-selective cation channel, resulting in neuronal depolarization. This compound blocks this activation, thereby inhibiting the downstream signaling that regulates visceral pain, colonic transit, and GI secretions, which are processes related to both IBS and the emetic reflex.
Signaling Pathway of 5-HT₃ Receptor-Mediated Nausea
The binding of serotonin to the 5-HT₃ receptor initiates a signaling cascade that culminates in the sensation of nausea and the act of vomiting. This compound acts as a direct antagonist at the receptor level, preventing this cascade from being initiated.
Caption: 5-HT₃ receptor signaling in emesis and this compound's inhibitory action.
Quantitative Data
The following tables summarize key quantitative parameters of this compound.
Table 1: this compound Receptor Binding Affinity
| Receptor Target | Species | Parameter | Value | Reference(s) |
| 5-HT₃ Receptor | Rat | pKi | 9.8 | |
| 5-HT₃ Receptor | Human | pKi | 9.4 |
pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.
Table 2: Pharmacokinetic Properties of this compound in Humans
| Parameter | Value | Reference(s) |
| Bioavailability | ~60% | |
| Plasma Half-life (t½) | ~1.5 hours | |
| Volume of Distribution | 65 - 95 L | |
| Plasma Protein Binding | 82% |
Experimental Protocols
Detailed methodologies for key experiments to investigate the role of 5-HT₃ receptors in nausea using this compound are provided below.
In Vitro Protocol: Radioligand Binding Assay
This protocol determines the binding affinity of this compound for 5-HT₃ receptors.
Objective: To quantify the affinity (Ki) of this compound for human or rat 5-HT₃ receptors.
Materials:
-
Membrane preparations from cells expressing recombinant human or rat 5-HT₃ receptors.
-
Radioligand (e.g., [³H]-Granisetron).
-
This compound hydrochloride.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., high concentration of a non-labeled 5-HT₃ antagonist like Tropisetron).
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Incubation: In microtiter plates, combine the cell membrane preparation, the radioligand at a fixed concentration (near its Kd), and varying concentrations of this compound or vehicle. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess non-labeled antagonist).
-
Equilibration: Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a 5-HT₃ receptor radioligand binding assay.
In Vivo Protocol: Cisplatin-Induced Emesis in Ferrets
This protocol is a standard preclinical model for assessing the anti-emetic efficacy of compounds against chemotherapy-induced nausea and vomiting.
Objective: To evaluate the ability of this compound to prevent or reduce vomiting episodes induced by the chemotherapeutic agent cisplatin.
Animals:
-
Male ferrets (Mustela putorius furo). Ferrets are a common model as they have a well-defined emetic reflex.
Materials:
-
This compound hydrochloride.
-
Vehicle (e.g., sterile saline).
-
Cisplatin.
-
Observation cages with a clear view for monitoring.
Procedure:
-
Acclimatization: Acclimatize animals to the observation cages for several days before the experiment.
-
Baseline Observation: On the day of the experiment, place each animal in a clean cage and observe for a baseline period (e.g., 60 minutes) to ensure no spontaneous emesis occurs.
-
Drug Administration:
-
Test Group: Administer this compound (e.g., 0.1 - 3.0 mg/kg) via an appropriate route (e.g., intravenous or intraperitoneal) at a set time before the cisplatin challenge (e.g., 30 minutes prior).
-
Control Group: Administer an equivalent volume of the vehicle.
-
-
Emetogen Challenge: Administer a standardized dose of cisplatin (e.g., 5-10 mg/kg, i.p.) to all animals.
-
Observation Period: Observe the animals continuously for a defined period (e.g., 4-6 hours). Record the latency to the first emetic episode (vomit or retch) and the total number of retches and vomits for each animal.
-
Data Analysis:
-
Compare the number of emetic episodes between the this compound-treated group and the vehicle-treated control group.
-
Use appropriate statistical tests (e.g., Mann-Whitney U test or ANOVA) to determine if the reduction in emesis is statistically significant.
-
Calculate the percentage inhibition of emesis for each dose of this compound.
-
Caption: Experimental workflow for an in vivo anti-emesis study.
Expected Results and Interpretation
-
In Vitro: this compound is expected to show high affinity for 5-HT₃ receptors, with Ki values in the low nanomolar range, confirming its potency and selectivity as a research tool.
-
In Vivo: In animal models of emesis, administration of this compound prior to an emetogenic stimulus like cisplatin is expected to produce a dose-dependent reduction in the number of vomiting and retching episodes compared to a vehicle control. A significant reduction provides strong evidence for the involvement of the 5-HT₃ receptor pathway in that specific emetic model. The lack of an effect could suggest that alternative pathways are more dominant for the chosen stimulus.
By employing this compound in these and similar protocols, researchers can effectively probe the functional role of 5-HT₃ receptors in nausea and vomiting, screen for novel anti-emetic compounds, and better understand the mechanisms underlying both the therapeutic effects and potential side effects of 5-HT₃ receptor modulation.
References
Application Notes and Protocols for Alosetron Administration in Non-Human Primate Models of Visceral Hypersensitivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral hypersensitivity is a hallmark of irritable bowel syndrome (IBS), characterized by an increased perception of pain in response to normal stimuli in the gastrointestinal tract. Non-human primate models that closely mimic human physiology are invaluable for investigating the pathophysiology of visceral pain and for the preclinical evaluation of novel therapeutics. Alosetron, a potent and selective 5-HT₃ receptor antagonist, has been shown to modulate visceral nociception. These application notes provide a detailed overview of the administration of this compound in a cynomolgus macaque model of visceral hypersensitivity, summarizing key quantitative data and experimental protocols from published research.
Mechanism of Action of this compound
This compound's primary mechanism of action involves the blockade of 5-HT₃ receptors. These receptors are ligand-gated ion channels that are widely distributed on enteric neurons in the gastrointestinal tract and are also found on extrinsic afferent nerves that transmit sensory information from the gut to the central nervous system.[1][2] By antagonizing the action of serotonin (5-HT) at these receptors, this compound can inhibit the activation of visceral afferent pathways, thereby reducing the perception of visceral pain.[1][2] Its therapeutic effects in IBS are attributed to both peripheral and central mechanisms, including slowing of colonic transit and modulation of central pain processing.[1]
Signaling Pathway of this compound in Visceral Pain Modulation
References
Application Notes and Protocols for Alosetron Research in Human Subjects: Ethical Considerations
Introduction
Alosetron, a selective serotonin 5-HT3 receptor antagonist, is indicated for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women who have not responded to conventional therapy.[1][2] Its history is marked by a complex benefit-risk profile, including a voluntary market withdrawal and subsequent reintroduction with stringent prescribing guidelines due to rare but serious gastrointestinal adverse events.[1][2][3] These events, which include ischemic colitis and severe complications of constipation, have in some cases resulted in hospitalization, surgery, and death. Consequently, research involving this compound in human subjects demands a robust ethical framework to ensure participant safety and informed consent. These notes provide guidance for researchers, scientists, and drug development professionals on the key ethical considerations, experimental protocols, and data interpretation for this compound research.
Ethical Principles in this compound Research
Ethical conduct in clinical research is paramount to protect the rights and well-being of human subjects. Given the known risks of this compound, the following principles must be strictly adhered to:
-
Informed Consent: The informed consent process must be comprehensive and transparent. Participants must be explicitly informed of the potential for and symptoms of ischemic colitis and severe complications of constipation. The voluntary nature of participation and the participant's right to withdraw at any time without penalty must be emphasized.
-
Favorable Benefit-Risk Balance: The potential benefits of this compound for an individual participant must outweigh the risks. This necessitates careful screening of potential subjects to include only those with severe IBS-D who have failed conventional therapies, as per the drug's indication.
-
Subject Selection: Participant selection must be equitable and scientifically justified. Researchers must consider vulnerable populations, such as the elderly, who may be at an increased risk for adverse events. The safety and efficacy of this compound in pediatric populations have not been established, and its use in these subjects is not recommended.
-
Data Integrity and Safety Monitoring: Rigorous data collection and monitoring for adverse events are critical. An independent Data and Safety Monitoring Board (DSMB) should be established for any large-scale or long-term studies to review safety data and make recommendations regarding study continuation.
Quantitative Data Summary
The following tables summarize quantitative data from key clinical trials of this compound, providing insights into its efficacy and safety profile.
Table 1: Efficacy of this compound in Women with Severe IBS-D
| Endpoint | This compound (1 mg twice daily) | Placebo | Odds Ratio (95% CI) | p-value | Reference |
| Adequate Relief of Pain/Global Symptoms | - | - | 1.81 (1.57, 2.10) | <0.0001 | |
| Adequate Relief (3 months) | 43% | 26% | - | <0.001 |
Table 2: Incidence of Key Adverse Events in this compound Clinical Trials
| Adverse Event | This compound | Placebo | Odds Ratio (95% CI) | p-value | Reference |
| Constipation | ~25% (1 in 4 patients) | - | 5.64 (4.40, 7.33) | <0.0001 | |
| Any Adverse Event | - | - | 1.70 (1.42, 2.04) | <0.0001 | |
| Ischemic Colitis | 0.15% (6.4 cases per 1000 pt-yr) | 0% | - | 0.03 | |
| Ischemic Colitis | 0.2% (at 3 months) | - | - | - | |
| Ischemic Colitis | 0.3% (at 6 months) | - | - | - |
Experimental Protocols
The following provides a generalized protocol for a randomized, double-blind, placebo-controlled clinical trial of this compound, based on methodologies from published studies.
1. Study Objective: To evaluate the efficacy and safety of this compound in women with severe diarrhea-predominant irritable bowel syndrome.
2. Study Population:
- Inclusion Criteria:
- Females aged 18 years or older.
- Diagnosis of severe IBS-D according to Rome III or IV criteria.
- Chronic symptoms (e.g., lasting 6 months or longer).
- Inadequate response to conventional therapies.
- Willingness to provide written informed consent.
- Exclusion Criteria:
- History of constipation-predominant IBS.
- History of ischemic colitis, Crohn's disease, or ulcerative colitis.
- Anatomical or biochemical abnormalities of the gastrointestinal tract.
- Pregnancy or lactation.
- Severe hepatic impairment.
3. Study Design:
- A 12-week, randomized, double-blind, placebo-controlled, parallel-group study.
- Participants are randomized to receive either this compound (e.g., 0.5 mg or 1 mg twice daily) or a matching placebo.
- A 4-week post-treatment follow-up period may be included to assess symptom return.
4. Endpoints:
- Primary Endpoint: The percentage of patients reporting adequate relief of IBS-related abdominal pain and discomfort for at least 50% of the weeks in the treatment period.
- Secondary Endpoints:
- Changes in stool consistency (using the Bristol Stool Form Scale).
- Reduction in the number of days with fecal urgency.
- Improvement in health-related quality of life, assessed by validated questionnaires (e.g., IBSQOL).
- Incidence and severity of adverse events, with a specific focus on constipation and symptoms of ischemic colitis.
5. Safety Monitoring:
- Participants should be instructed to immediately discontinue the study drug and contact the study site if they experience constipation or symptoms of ischemic colitis (e.g., new or worsening abdominal pain, bloody diarrhea, or blood in the stool).
- Regular follow-up visits (e.g., every 4 weeks) to assess for adverse events.
Visualizations
This compound Signaling Pathway
Caption: this compound blocks serotonin's action at 5-HT3 receptors on enteric neurons.
Ethical Workflow for an this compound Clinical Trial
Caption: A workflow outlining key ethical checkpoints in this compound clinical research.
References
- 1. Optimizing outcomes with this compound hydrochloride in severe diarrhea-predominant irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Reassessing the Benefits and Risks of this compound | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Alosetron Solubility Issues for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Alosetron in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent and selective antagonist of the serotonin 5-HT3 receptor.[1][2][3] It is used in research to investigate the role of the 5-HT3 receptor in various physiological processes. This compound hydrochloride is the commonly used salt form for in vitro studies.
Q2: What are the solubility characteristics of this compound hydrochloride?
This compound hydrochloride is a white to beige solid with variable solubility depending on the solvent and pH.[4] Understanding these properties is crucial for preparing stable solutions for your experiments.
Q3: Why is my this compound precipitating when I add it to my aqueous experimental buffer?
Precipitation is a common issue when a compound with limited aqueous solubility, like this compound, is introduced into a buffer from a concentrated stock solution (often in DMSO). This "solvent-shifting" can cause the drug to crash out of solution if its solubility limit in the final buffer is exceeded. Other factors include the pH of the buffer and the presence of other salts that can affect solubility.
Troubleshooting Guides
This section provides solutions to common problems encountered when preparing and using this compound solutions for in vitro experiments.
Issue 1: this compound hydrochloride powder is not dissolving in water.
-
Root Cause: While this compound hydrochloride has good water solubility (61 mg/mL)[4], the dissolution rate can be slow.
-
Solution:
-
Use deionized or distilled water.
-
Gently warm the solution to 37°C.
-
Vortex or sonicate the solution for short bursts until the powder is fully dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Issue 2: this compound precipitates out of solution when diluted into cell culture medium or physiological buffer.
-
Root Cause: The final concentration of this compound in the aqueous medium exceeds its solubility limit at the specific pH and temperature of the experiment. The final concentration of the organic solvent (like DMSO) may be too low to maintain solubility.
-
Solutions:
-
Optimize Stock Concentration: Prepare a higher concentration stock solution in 100% DMSO. This allows for the addition of a smaller volume to your experimental medium, keeping the final DMSO concentration low (ideally ≤0.1% v/v) to minimize solvent effects on cells.
-
Step-wise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, perform a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) serum-free medium or buffer. Then, add this intermediate dilution to the rest of your experimental medium with gentle mixing.
-
Pre-warm the Medium: Always use pre-warmed (37°C) medium or buffer for preparing your final working solution.
-
pH Consideration: this compound hydrochloride's solubility is pH-dependent, decreasing as the pH increases. If your experimental buffer has a pH ≥ 6, you may need to use a lower final concentration of this compound.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of the solvent (e.g., DMSO) in the medium without this compound.
-
Issue 3: I observe a precipitate in my this compound-containing medium after incubation.
-
Root Cause: This delayed precipitation can be due to temperature fluctuations (e.g., moving plates between the incubator and microscope), interactions with components in the serum, or the compound coming out of a supersaturated state over time.
-
Solutions:
-
Minimize Temperature Changes: Equilibrate all solutions and plates to the experimental temperature before use.
-
Serum-free Conditions: If possible, conduct short-term experiments in serum-free media to see if serum components are contributing to the precipitation.
-
Fresh Preparations: Prepare this compound-containing media fresh for each experiment and use it promptly.
-
Data Presentation
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Solubility | Reference |
| Water | 61 mg/mL | |
| 0.1M Hydrochloric Acid | 42 mg/mL | |
| pH 6 Phosphate Buffer | 0.3 mg/mL | |
| pH 8 Phosphate Buffer | <0.1 mg/mL | |
| DMSO | ~20 mg/mL | |
| Ethanol | ~0.5 mg/mL | |
| Dimethylformamide | ~10 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO.
Materials:
-
This compound hydrochloride (MW: 330.8 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 3.31 mg of this compound hydrochloride powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of 100% DMSO to the tube.
-
Vortex the solution until the this compound hydrochloride is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparing this compound Working Solution for Cell-Based Assays
This protocol provides a step-by-step guide for diluting the this compound stock solution into cell culture medium.
Materials:
-
10 mM this compound hydrochloride in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
To prepare a final concentration of 10 µM this compound in 10 mL of medium, you will add 10 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.
-
Crucial Step to Avoid Precipitation: Add the 10 µL of this compound stock solution drop-wise to the 10 mL of pre-warmed medium while gently swirling the tube. Do not add the medium to the DMSO stock.
-
Invert the tube several times to ensure the solution is thoroughly mixed.
-
Visually inspect the medium to ensure it remains clear.
-
Use the freshly prepared working solution immediately for your experiments.
Mandatory Visualization
Caption: Workflow for preparing this compound solutions for in vitro experiments.
Caption: Simplified 5-HT3 receptor signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting decision tree for this compound precipitation issues.
References
Technical Support Center: Improving the Translational Relevance of Alosetron Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the translational relevance of preclinical studies on Alosetron.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that should be targeted in preclinical models?
A1: this compound is a potent and selective serotonin 5-HT3 receptor antagonist.[1][2] The 5-HT3 receptors are ligand-gated ion channels extensively distributed on enteric neurons in the gastrointestinal tract.[1][2] Activation of these receptors by serotonin (5-HT) modulates visceral pain, colonic transit, and gastrointestinal secretions.[1] Preclinical studies should, therefore, focus on models that exhibit visceral hypersensitivity and altered gut motility, key features of Irritable Bowel Syndrome with Diarrhea (IBS-D), to effectively evaluate the therapeutic potential of this compound. Data from animal studies suggest that the effects of this compound on gastrointestinal motility and secretion are mediated by 5-HT(3) receptors on intrinsic primary afferent neurons.
Q2: Why is there a noted sex difference in the clinical efficacy of this compound, and how can this be addressed in preclinical studies?
A2: Clinical trials have demonstrated that this compound is more effective in women with IBS-D. This difference may be partly explained by pharmacokinetic variations, with females exhibiting 30-50% higher plasma concentrations of this compound than males. Preclinical studies have also shown a 100-fold lower threshold for this compound's inhibitory effect on ileal migrating motor complexes (MMCs) in female mice compared to males. To improve translational relevance, it is crucial to include both male and female animals in preclinical studies and to analyze the data for sex-based differences.
Q3: What are the most common adverse effects of this compound observed clinically, and how can we monitor for them in preclinical models?
A3: The most common adverse effect of this compound is constipation. Rare but serious adverse events include ischemic colitis. In preclinical studies, constipation can be monitored by measuring changes in stool consistency and frequency. For potential ischemic colitis, while challenging to replicate, monitoring for signs of intestinal distress, such as bloody stool or significant changes in behavior, is important. Histopathological examination of the colon at the end of the study can also help identify any signs of ischemia.
Q4: Which animal models are most appropriate for studying the efficacy of this compound for IBS-D?
A4: Several animal models can be used to mimic the symptoms of IBS-D, including:
-
Stress-induced models: Wrap restraint stress (WRS) and water avoidance stress (WAS) are used to induce visceral hypersensitivity and alter gut motility, reflecting the role of stress in IBS.
-
Post-inflammatory models: Induction of a transient colitis with agents like 2,4,6-trinitrobenzenesulfonic acid (TNBS) can lead to long-lasting visceral hypersensitivity even after the initial inflammation has resolved, mimicking post-infectious IBS.
The choice of model depends on the specific aspect of IBS-D being investigated. A combination of models may provide a more comprehensive preclinical evaluation.
Troubleshooting Guides
Issue 1: High variability in visceral hypersensitivity measurements.
-
Possible Cause: Inconsistent methodology for colorectal distension (CRD).
-
Troubleshooting Steps:
-
Standardize Balloon Placement: Ensure the balloon is inserted to the same depth in the colorectum for all animals. Radiopaque markers can aid in verifying placement.
-
Consistent Inflation Protocol: Use a standardized protocol for balloon inflation, including the rate of distension, pressure steps, and duration of each distension.
-
Acclimatization: Allow animals to acclimatize to the testing environment and apparatus to reduce stress-related variability.
-
Blinding: The experimenter scoring the visceromotor response (VMR) should be blinded to the treatment groups.
-
Stable Anesthesia (if applicable): If using an anesthetized model, ensure the depth of anesthesia is consistent across all animals as it can affect the VMR.
-
Issue 2: Lack of a significant effect of this compound on colonic transit time.
-
Possible Cause: Inappropriate dosing, timing of administration, or choice of animal model.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-ranging study to determine the optimal effective dose of this compound in your specific model and species.
-
Pharmacokinetic Considerations: Consider the pharmacokinetic profile of this compound in the chosen species. Administer the compound at a time point that ensures peak plasma concentrations coincide with the transit time measurement.
-
Model Selection: Ensure the chosen animal model exhibits a clear phenotype of accelerated colonic transit that can be modulated by a 5-HT3 antagonist.
-
Sex Differences: Analyze data separately for males and females, as responsiveness to this compound can differ.
-
Issue 3: Difficulty in translating preclinical efficacy to clinical outcomes.
-
Possible Cause: The preclinical model does not adequately mimic the human condition of IBS-D.
-
Troubleshooting Steps:
-
Multi-faceted Models: Utilize models that incorporate both psychological stress and visceral insults to better reflect the complexity of IBS.
-
Chronic vs. Acute Models: Employ chronic models of visceral hypersensitivity and gut dysfunction, as IBS is a chronic condition.
-
Inclusion of Both Sexes: As mentioned previously, including both male and female animals is critical due to the observed clinical sex differences in this compound's efficacy.
-
Biomarkers: Where possible, measure translational biomarkers such as fecal water content, inflammatory markers, and changes in the gut microbiome to bridge the gap between animal and human studies.
-
Data Presentation
Table 1: Preclinical Efficacy of this compound on Visceral Hypersensitivity
| Animal Model | Species | Endpoint | This compound Dose | Outcome |
| Wrap Restraint Stress | Rat | Abdominal Withdrawal Reflex (AWR) Score | 1 mg/kg | Significant reduction in AWR score compared to vehicle |
| Water Avoidance Stress | Mouse | Visceromotor Response (VMR) to CRD | 0.1 - 1 mg/kg | Dose-dependent decrease in VMR amplitude |
| TNBS-induced | Rat | Abdominal contractions to CRD | 3 mg/kg | Significant decrease in the number of contractions |
Table 2: Preclinical and Clinical Pharmacokinetic Parameters of this compound
| Parameter | Rat | Mouse | Human (Female) | Human (Male) |
| Bioavailability | ~25% | ~30% | ~60% | ~45% |
| Half-life (t1/2) | ~1 hr | ~0.8 hr | ~1.5 hr | ~1.5 hr |
| Cmax (after 1mg dose) | Variable | Variable | 30-50% higher than males | Lower than females |
| Metabolism | Extensive hepatic | Extensive hepatic | Primarily CYP2C9, CYP3A4, CYP1A2 | Similar to females |
Experimental Protocols
Protocol 1: Assessment of Visceral Hypersensitivity using Colorectal Distension (CRD) in Rodents
-
Animal Preparation:
-
Anesthetize the rodent (e.g., isoflurane) and implant electromyography (EMG) electrodes into the external oblique abdominal muscle.
-
Allow for a recovery period of at least 3-5 days.
-
-
Balloon Preparation and Insertion:
-
Fabricate a small balloon from a non-compliant material (e.g., latex) and attach it to a flexible catheter.
-
Gently insert the lubricated balloon into the colorectum to a fixed distance (e.g., 4 cm from the anus).
-
-
Distension Protocol:
-
Connect the catheter to a barostat or pressure-controlled inflation device.
-
After a baseline recording period, perform graded phasic distensions (e.g., 10, 20, 40, 60 mmHg) for a set duration (e.g., 20 seconds) with a rest period between each distension.
-
-
Data Acquisition and Analysis:
-
Record the EMG activity throughout the protocol.
-
Quantify the visceromotor response (VMR) by calculating the area under the curve (AUC) of the EMG signal during each distension period, corrected for the baseline activity.
-
Compare the VMR between treatment groups.
-
Protocol 2: Measurement of Colonic Transit Time in Rodents
-
Marker Administration:
-
Administer a non-absorbable marker, such as carmine red (in a methylcellulose solution) or charcoal meal, to the animals via oral gavage.
-
-
Fecal Pellet Monitoring:
-
House the animals in individual cages with a clean surface for easy observation of fecal pellets.
-
Monitor the animals continuously or at regular intervals.
-
-
Endpoint Measurement:
-
Record the time of the first appearance of the colored marker in the fecal pellets. This time represents the whole gut transit time.
-
For more specific colonic transit, animals can be sacrificed at a set time point, and the geometric center of the marker distribution in the colon can be calculated.
-
Mandatory Visualizations
Caption: this compound's mechanism of action in the enteric nervous system.
Caption: A typical experimental workflow for preclinical evaluation of this compound.
References
Alosetron stability and degradation in different laboratory solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of alosetron in various laboratory solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key stability characteristics of this compound under different stress conditions?
A1: this compound is known to be labile under basic (alkaline) and oxidative conditions, while it demonstrates stability under acidic, neutral, thermal, and photolytic stress.[1][2][3] Forced degradation studies, conducted as per International Council for Harmonisation (ICH) guidelines, have shown significant degradation in the presence of a base and an oxidizing agent.[1][4]
Q2: What level of degradation can be expected for this compound in acidic, basic, and oxidative solutions?
A2: In forced degradation studies, this compound showed no significant degradation in acidic (0.1 N HCl) and neutral (water) conditions. However, in a basic solution (0.1 N NaOH), over 40% degradation was observed after 24 hours. Under oxidative stress with 3% hydrogen peroxide, the degradation was even more pronounced, exceeding 60% after 24 hours.
Q3: What are the primary degradation products of this compound?
A3: Two primary degradation products have been identified under forced degradation conditions. SDP-I is formed under oxidative stress, while SDP-II is the major degradation product resulting from alkaline hydrolysis. Mass spectrometry (MS) studies have been used to identify the molecular ion peaks of these degradation products to help elucidate the degradation pathway.
Q4: How does temperature and light affect the stability of this compound?
A4: this compound is stable under thermal and photolytic stress. When stored in solid form at 80°C for 24 hours, no significant degradation was observed. Similarly, exposure of an this compound solution (100 µg/ml) to UV light at 245 nm and 365 nm for 24 hours did not result in any major degradation.
Troubleshooting Guide
Issue: Significant and unexpected degradation of this compound is observed in my experimental solution.
Possible Cause 1: Alkaline pH of the solution.
-
Troubleshooting Step: Measure the pH of your solution. This compound is highly susceptible to degradation in basic conditions. Even mildly alkaline conditions can lead to the formation of degradation product SDP-II.
-
Recommendation: If the pH is above 7, adjust it to an acidic or neutral pH using an appropriate buffer, provided it does not interfere with your experiment. For HPLC analysis, a mobile phase with a pH of 3.5 has been shown to be effective.
Possible Cause 2: Presence of oxidizing agents.
-
Troubleshooting Step: Review the composition of your solution for any potential oxidizing agents. This compound degrades significantly in the presence of oxidants like hydrogen peroxide.
-
Recommendation: If possible, eliminate or replace the oxidizing agent. If it is essential for the experiment, consider conducting the experiment at a lower temperature to potentially slow down the degradation rate and analyze the sample as quickly as possible.
Issue: I am unable to separate this compound from its degradation products using HPLC.
-
Troubleshooting Step: Review your HPLC method parameters, including the column, mobile phase composition, and detector wavelength.
-
Recommendation: A validated stability-indicating HPLC method has been developed that successfully separates this compound from its degradation products, SDP-I and SDP-II. Key parameters of this method include:
-
Column: Jones Chromatography C18 (150 mm x 4.6 mm; 3 µm)
-
Mobile Phase: 0.01 M ammonium acetate (pH adjusted to 3.5 with glacial acetic acid) and acetonitrile in a 75:25 (V/V) ratio.
-
Flow Rate: 1 ml/min
-
UV Detection: 217 nm
-
Data Summary
Table 1: Summary of this compound Forced Degradation Studies
| Stress Condition | Reagent/Parameter | Duration | Temperature | Observed Degradation | Degradation Product(s) |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C (reflux) | No significant degradation | - |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | 60°C (reflux) | > 40% | SDP-II |
| Neutral Hydrolysis | Water | 24 hours | 60°C (reflux) | No significant degradation | - |
| Oxidative | 3% H₂O₂ | 24 hours | 60°C (reflux) | > 60% | SDP-I |
| Thermal | Solid form | 24 hours | 80°C | No significant degradation | - |
| Photolytic | UV light (245 nm & 365 nm) | 24 hours | Ambient | No major degradation | - |
Data compiled from Karthik et al., 2015.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is based on the methodology described by Karthik et al. (2015) and follows ICH guidelines.
-
Sample Preparation: Prepare a stock solution of this compound in water. For each stress condition, dilute the stock solution with the respective stressor (0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, or water) to a final concentration of 1000 µg/ml.
-
Stress Conditions:
-
Acid, Base, Neutral Hydrolysis, and Oxidation: Reflux the respective solutions at 60°C for 24 hours.
-
Thermal Degradation: Place the powdered drug in an oven at 80°C for 24 hours.
-
Photolytic Degradation: Expose a 100 µg/ml solution of this compound to UV light at 245 nm and 365 nm for 24 hours.
-
-
Sample Handling: After the specified time, withdraw the samples and store them at 4°C before analysis. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute the stressed samples with the mobile phase to a suitable concentration (e.g., 100 µg/ml) and analyze using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 analytical column (e.g., Jones Chromatography 150 mm x 4.6 mm; 3 µm).
-
Mobile Phase: Prepare a solution of 0.01 M ammonium acetate and adjust the pH to 3.5 with glacial acetic acid. Mix this with acetonitrile in a 75:25 (V/V) ratio.
-
Flow Rate: 1.0 ml/min.
-
Injection Volume: 20 µl.
-
Detection: Monitor the eluent at a wavelength of 217 nm.
Visualizations
References
- 1. Development of a Forced Degradation Profile of this compound by Single Mode Reversed-Phase HPLC, LC-MS, and its Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Development of a Forced Degradation Profile of this compound by Single Mode Reversed-Phase HPLC, LC-MS, and its Validation | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting unexpected results in Alosetron behavioral assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Alosetron in behavioral assays. Unexpected or variable results can arise from a multitude of factors, and this guide is designed to help identify and address potential issues in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: We are observing a lack of anxiolytic effect, or even an anxiogenic-like effect, with this compound in the elevated plus maze (EPM). What are the potential causes?
A1: This is a critical and not uncommon observation. Several factors can contribute to these paradoxical findings:
-
Dose-Response Relationship: The anxiolytic effects of 5-HT3 antagonists can be complex and may not follow a linear dose-response curve. It's possible the doses used are outside the therapeutic window for anxiolysis in your specific animal model. High doses may lead to off-target effects or induce an anxiogenic-like response.
-
Animal Strain and Sex: Different rodent strains can exhibit varying baseline levels of anxiety and may respond differently to serotonergic drugs.[1] Furthermore, this compound's effects can be sex-dependent.[2] In some animal models, paradoxical increases in visceral sensitivity have been observed in females.
-
Baseline Anxiety State: The animal's baseline anxiety level can influence the outcome. If the animals have very low baseline anxiety, it may be difficult to detect an anxiolytic effect (a "floor effect"). Conversely, very high stress levels can mask the effects of the drug.
-
Experimental Conditions: Factors such as lighting in the testing room, time of day of testing, and handling procedures can significantly impact anxiety-like behavior and the drug's effects.
Q2: Our animals show significant hypoactivity or hyperactivity in the open field test (OFT) after this compound administration, confounding our anxiety measures. How can we address this?
A2: Changes in locomotor activity are a key confounding factor in anxiety assays.
-
Assess Locomotor Activity Independently: It is crucial to analyze total distance traveled and number of line crossings in the OFT to determine if the drug has a primary effect on locomotion.[3][4]
-
Dose-Dependent Effects: Locomotor activity can be dose-dependently affected. A dose-response study is recommended to identify a dose that does not significantly alter overall activity.
-
Time Course of Action: The effects of this compound on locomotion may vary over time. Consider analyzing behavior in time bins to see if the locomotor effects are transient.
-
Alternative Anxiety Tests: If locomotor effects are persistent, consider using anxiety tests that are less dependent on locomotor activity, or that can dissociate anxiety from activity (e.g., light-dark box, marble burying).
Q3: We are seeing inconsistent results in our cognitive assays, like the Morris water maze (MWM), with this compound.
A3: Cognitive assays can be influenced by a variety of factors.
-
Sensorimotor Confounds: Ensure that this compound is not affecting swimming speed or motivation, which would confound the interpretation of latency to find the platform.[5] Cued trials (visible platform) should be included to assess for such deficits.
-
Anxiety Levels: High anxiety can impair learning and memory. It's possible that at the doses tested, this compound is inducing an anxiogenic-like state that interferes with cognitive performance.
-
Complexity of the Task: The MWM is a complex task. Ensure that the training protocol is appropriate for the animal strain and that they are not over-trained, which could lead to a ceiling effect.
Q4: How should we prepare and store this compound for in vivo studies?
A4: Proper preparation and storage are critical for consistent results.
-
Vehicle Selection: this compound hydrochloride can be dissolved in saline (0.9% NaCl). The pH of the solution may need to be adjusted to around 4 with tartaric acid to improve solubility and stability. Always test the vehicle alone to ensure it does not have behavioral effects.
-
Stability: While formal stability studies for all lab preparations are not always feasible, it is best practice to prepare fresh solutions for each experiment. If solutions are to be stored, they should be kept refrigerated (4°C) and protected from light. Studies on other 5-HT3 antagonists like palonosetron and dolasetron have shown stability in common infusion solutions for extended periods when refrigerated.
-
Administration Route: The route of administration (e.g., intraperitoneal, subcutaneous, oral gavage) will influence the pharmacokinetics. Ensure the chosen route is consistent across all animals and studies.
Troubleshooting Guide
Unexpected Outcome: No Effect of this compound
If you are not observing any behavioral effect of this compound, consider the following:
-
Drug Inactivity:
-
Improper Storage: Was the compound stored correctly (protected from light, appropriate temperature)?
-
Solution Instability: Was the dosing solution prepared fresh? If not, could it have degraded?
-
-
Inappropriate Dosing:
-
Dose Too Low: The selected dose may be below the therapeutic threshold for the desired effect in your model.
-
Pharmacokinetics: Consider the route of administration and the timing of the behavioral test relative to the drug's peak plasma concentration (approximately 1 hour for oral administration).
-
-
Experimental Design:
-
Insufficient Statistical Power: Is the sample size large enough to detect a significant effect?
-
High Variability: Are there significant inter-animal variations that could be masking a drug effect?
-
Unexpected Outcome: Paradoxical or Opposite Effect
If this compound is producing an effect opposite to what is expected (e.g., increased anxiety):
-
Dose-Response: You may be observing a biphasic dose-response, where higher doses produce an opposite effect.
-
Sex-Specific Effects: As noted, this compound's effects can differ between males and females. Analyze your data by sex to investigate this possibility.
-
Neurochemical Context: The baseline serotonergic tone of your animal model may influence the drug's effect.
Data Presentation
Table 1: Dose-Response of this compound in Preclinical Models of Anxiety and Nociception
| Species | Behavioral Assay | Doses Tested | Observed Effect | Reference |
| Rat | Colorectal Distension (Visceral Nociception) | 1-100 µg/kg (i.v.) | Dose-dependent inhibition of depressor response (ID50 = 3.0 µg/kg) | |
| Rat | Somatic Hypersensitivity (von Frey) | 100 µg/kg/day (i.v.) | Reversal of mechanical hypersensitivity | |
| Rat | Elevated Plus Maze | 0.01, 0.1, 1 mg/kg (oral or IP) | No significant anxiolytic effect (for the related 5-HT3 antagonist zacopride) | |
| Mouse | Elevated Plus Maze | 0.1 mg/kg (s.c.) | Used as a pre-treatment in a chemogenetic study |
Note: Quantitative data for this compound in classical anxiety models like the EPM and OFT is limited in publicly available literature. The table includes data from related assays and compounds to provide context.
Experimental Protocols
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the trial.
-
Drug Administration: Administer this compound or vehicle at the appropriate time before testing to allow for drug absorption and distribution.
-
Procedure:
-
Gently place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session with a video camera mounted above the maze.
-
-
Data Analysis:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
An anxiolytic effect is typically indicated by an increase in the time spent and/or entries into the open arms.
-
Open Field Test (OFT) Protocol
-
Apparatus: A square arena with high walls to prevent escape. The floor is often divided into a grid, with the central squares defined as the "center zone."
-
Acclimation: Acclimate the animal to the testing room for at least 30-60 minutes.
-
Drug Administration: Administer this compound or vehicle prior to the test.
-
Procedure:
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore freely for a set period (e.g., 5-10 minutes).
-
Record the session with a video camera.
-
-
Data Analysis:
-
Locomotor Activity: Total distance traveled, number of line crossings.
-
Anxiety-Like Behavior: Time spent in the center versus the periphery, latency to enter the center. A decrease in time spent in the center is indicative of an anxiogenic-like effect.
-
Morris Water Maze (MWM) Protocol
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.
-
Acclimation: Handle animals for several days prior to the start of the experiment.
-
Training (Acquisition Phase):
-
Conduct 4 trials per day for 5-7 days.
-
Place the animal in the water at one of four starting positions.
-
Allow the animal to swim and find the hidden platform. If it does not find it within 60-120 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
-
Probe Trial:
-
24 hours after the last training trial, remove the platform.
-
Allow the animal to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located).
-
-
Data Analysis:
-
Learning: Latency to find the platform and path length during training.
-
Memory: Time spent in the target quadrant during the probe trial.
-
Visualizations
References
- 1. Strain differences in the anxiolytic effects of losartan in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on spontaneous migrating motor complexes in murine small and large bowel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Alosetron Dose-Response Curves in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on dose-response curve optimization for Alosetron in cell-based assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Possible Causes | Solutions |
| High Variability Between Replicate Wells | 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate. 2. Edge Effects: Increased evaporation in the outer wells of the microplate. 3. Pipetting Errors: Inaccurate or inconsistent dispensing of reagents. | 1. Ensure thorough mixing of cell suspension before and during plating. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even settling. 2. Avoid using the outer wells for experimental samples. Fill them with sterile water or media to create a humidity barrier. 3. Calibrate pipettes regularly. Use appropriate pipette volumes and pre-wet tips before dispensing. |
| Poor or No Response to Serotonin (Agonist) | 1. Low Receptor Expression: The cell line does not express a sufficient number of 5-HT3 receptors. 2. Poor Cell Health: Cells are unhealthy, leading to a diminished response. 3. Receptor Desensitization: Prolonged exposure to the agonist leads to a temporary loss of receptor responsiveness.[1] | 1. Confirm 5-HT3 receptor expression using a validated positive control cell line or by molecular techniques (e.g., qPCR, Western blot). 2. Check cell viability before the assay (e.g., using Trypan Blue). Ensure cells are in the logarithmic growth phase. 3. Minimize the pre-incubation time with serotonin. Use the lowest effective concentration of serotonin that gives a robust signal (e.g., EC80) to avoid rapid desensitization.[1] |
| Inconsistent IC50 Values for this compound | 1. Variability in Assay Conditions: Minor day-to-day variations in temperature, incubation times, or reagent concentrations. 2. Inconsistent Serotonin Concentration: The concentration of the competing agonist (serotonin) is not consistent between assays. 3. Data Analysis Method: Different curve-fitting models or software can yield different IC50 values. | 1. Standardize all assay parameters and document them meticulously. 2. Prepare a fresh, accurate dilution of serotonin for each experiment from a validated stock. 3. Use a consistent, appropriate non-linear regression model (e.g., four-parameter logistic fit) for IC50 calculation. |
| High Background Signal in Calcium Flux Assays | 1. Autofluorescence: Cells or media components (like phenol red) fluoresce at the assay wavelengths. 2. Leaky Cells: Unhealthy cells can have high basal intracellular calcium. 3. Dye Overloading: Excessive concentration of the calcium-sensitive dye. | 1. Use phenol red-free media during the assay. Measure the autofluorescence of cells and compounds and subtract it from the final signal. 2. Ensure high cell viability and gentle handling during the assay. 3. Titrate the calcium dye to the lowest concentration that provides a good signal-to-noise ratio. |
Troubleshooting Decision Tree
A logical approach to troubleshooting this compound dose-response assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the serotonin 5-HT3 receptor.[2][3][4] The 5-HT3 receptor is a ligand-gated ion channel. When activated by serotonin (5-HT), it allows the influx of cations, leading to neuronal depolarization. In the gastrointestinal tract, this signaling is involved in visceral pain, colonic transit, and secretions. By blocking this receptor, this compound modulates these processes.
This compound Signaling Pathway
Simplified signaling pathway of the 5-HT3 receptor and the antagonistic action of this compound.
Q2: What is a typical concentration range for an this compound dose-response curve?
A2: Based on its high affinity for the human 5-HT3 receptor (pKi of 9.4, which corresponds to a Ki of approximately 0.4 nM) and a functional IC50 of around 55 nM in neuronal cells, a good starting point for a dose-response curve would be a wide range spanning from picomolar to micromolar concentrations. A typical 8-point dilution series might start at 1 µM and go down to 0.1 nM. Clinical oral dosages are typically 0.5 mg or 1 mg twice daily.
| Parameter | Value | Reference |
| pKi (human 5-HT3 receptor) | 9.4 | |
| Ki (calculated) | ~0.4 nM | N/A |
| Functional IC50 (guinea-pig neurons) | ~55 nM | |
| Clinical Oral Dose | 0.5 - 1 mg twice daily |
Q3: Which cell lines are suitable for this compound dose-response assays?
A3: The most common choice is a human embryonic kidney (HEK293) cell line that has been stably or transiently transfected to express the human 5-HT3 receptor. These cells are robust, easy to culture, and provide a clean system for studying the specific receptor-drug interaction. Other cell lines, such as Chinese Hamster Ovary (CHO) cells, can also be used if they are engineered to express the 5-HT3 receptor.
Q4: How can I minimize 5-HT3 receptor desensitization during my assay?
A4: 5-HT3 receptor desensitization is a rapid process that can lead to a reduced signal window. To minimize this:
-
Optimize Agonist Concentration: Use an agonist (serotonin) concentration that elicits a robust but not maximal response (e.g., EC80). This will reduce the driving force for desensitization.
-
Minimize Pre-incubation Time: Keep the pre-incubation time with the agonist as short and as consistent as possible.
-
Use a "No-Wash" Calcium Flux Assay: These assays are designed to measure the initial, transient calcium peak, which occurs before significant desensitization.
Experimental Protocols
Calcium Flux Assay for this compound Inhibition
This protocol provides a general framework for a no-wash calcium flux assay using a fluorescent plate reader.
Experimental Workflow: Calcium Flux Assay
A typical workflow for an this compound calcium flux assay.
Materials:
-
HEK293 cells stably expressing the human 5-HT3 receptor
-
Black, clear-bottom 96-well microplates
-
Cell culture medium (e.g., DMEM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-8 AM)
-
This compound hydrochloride
-
Serotonin hydrochloride
-
Fluorescent plate reader with liquid handling capabilities
Methodology:
-
Cell Plating: Seed the HEK293-5HT3R cells into black, clear-bottom 96-well plates at an optimized density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and add the calcium-sensitive dye loading solution prepared in assay buffer. Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the this compound dilutions to the appropriate wells and include vehicle controls. Incubate at room temperature for 15-30 minutes in the dark.
-
Calcium Flux Measurement:
-
Place the plate in the fluorescent plate reader.
-
Set the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-8).
-
Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Inject a solution of serotonin (at a pre-determined EC80 concentration) into the wells.
-
Immediately begin measuring the change in fluorescence intensity over time (e.g., for 60-120 seconds).
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak signal - baseline).
-
Plot the percentage inhibition of the serotonin response against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the 5-HT3 receptor.
Materials:
-
Cell membranes prepared from HEK293 cells expressing the human 5-HT3 receptor
-
Radioligand (e.g., [3H]-Granisetron)
-
This compound hydrochloride
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Methodology:
-
Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and serial dilutions of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled competitor).
-
Incubation: Add the cell membrane preparation to each well. Incubate for 60 minutes at room temperature with gentle agitation.
-
Harvesting: Harvest the contents of the plate onto a filter plate using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Allow the filters to dry, then add scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition of specific binding for each concentration of this compound.
-
Plot the percent inhibition against the log of the this compound concentration.
-
Fit the data to a one-site competition binding model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
References
Addressing variability in Alosetron efficacy between male and female subjects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the variability in Alosetron efficacy between male and female subjects.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental studies on this compound.
Issue 1: Suboptimal or Lack of Efficacy Observed in Male Subjects
-
Question: Our clinical trial is showing significantly lower efficacy of this compound in male participants compared to females for the treatment of Irritable Bowel Syndrome with Diarrhea (IBS-D). How can we investigate this?
-
Answer: This is a documented observation. Several factors may contribute to this discrepancy. We recommend the following troubleshooting workflow:
-
Pharmacokinetic Analysis: First, confirm if there are sex-based differences in drug exposure. It is crucial to measure plasma concentrations of this compound in both male and female subjects. Studies have shown that women tend to have higher serum concentrations of this compound than men.[1][2] This is often due to a lower clearance of the drug in females.[1][2]
-
Metabolic Profiling: Investigate the activity of key metabolizing enzymes. This compound is primarily metabolized by cytochrome P450 enzymes, including CYP2C9, CYP3A4, and CYP1A2.[1] There are known sex-dependent differences in the activity of these enzymes. Consider in vitro studies with liver microsomes from both sexes or genotyping for polymorphisms in these enzymes.
-
Pharmacodynamic Assessment: Evaluate the physiological response to this compound. In subjects with diarrhea-predominant IBS, this compound has been shown to slow colonic transit to a greater extent in females than in males.
-
Hormonal Influence: Consider the role of sex hormones. Estrogen can modulate the serotonin system, potentially influencing the expression or sensitivity of 5-HT3 receptors, the target of this compound.
-
Issue 2: High Inter-Individual Variability in Female Response
-
Question: We are observing a wide range of responses to this compound even within our female study population. What could be the contributing factors?
-
Answer: While this compound is generally more effective in women, variability is expected. Consider these factors:
-
Hormonal Status: Fluctuations in estrogen levels during the menstrual cycle can impact the serotonin system. It is advisable to record the menstrual cycle phase of female participants during the study.
-
Genetic Polymorphisms: Variations in genes encoding for 5-HT3 receptors or metabolizing enzymes (CYP450s) could contribute to different responses.
-
Age: Pharmacokinetics of this compound can be influenced by age, with elderly females showing significantly higher serum concentrations compared to elderly males.
-
Frequently Asked Questions (FAQs)
Pharmacokinetics and Metabolism
-
Q1: What are the established pharmacokinetic differences of this compound between men and women?
-
A1: Studies have shown that women exhibit higher serum concentrations of this compound compared to men. This is primarily attributed to a lower clearance of the drug in women. The volume of distribution has also been observed to be smaller in females.
-
-
Q2: Which enzymes are responsible for this compound metabolism, and do they exhibit sex-based differences?
-
A2: this compound is mainly metabolized by hepatic cytochrome P450 enzymes, specifically CYP2C9, CYP3A4, and CYP1A2. Preliminary in vitro data suggest that the activity of one or more of these enzymes may differ between sexes, contributing to the observed pharmacokinetic variations. For instance, some substrates of CYP3A4 and CYP1A2 show lower metabolism in women.
-
Clinical Efficacy
-
Q3: Is there conclusive evidence for the difference in this compound efficacy between sexes?
-
A3: Yes, multiple clinical trials and meta-analyses have demonstrated that this compound is significantly more effective in treating women with severe diarrhea-predominant IBS (IBS-D) compared to men. In some studies, no significant benefit was observed in male patients.
-
-
Q4: What are the key clinical endpoints where this sex difference is observed?
-
A4: Women treated with this compound have reported a greater number of pain-free days, more significant improvement in diarrhea, and a higher rate of adequate relief from IBS pain and discomfort compared to placebo, with these effects being less pronounced or absent in men.
-
Potential Mechanisms
-
Q5: What are the leading hypotheses explaining the greater efficacy of this compound in females?
-
A5: The exact mechanisms are still under investigation, but leading hypotheses include:
-
Pharmacokinetic Differences: Higher plasma concentrations in women lead to greater target engagement.
-
Hormonal Influences: Estrogen is known to interact with the serotonin system. It can modulate the expression and sensitivity of serotonin receptors, including 5-HT3 receptors.
-
Differences in 5-HT3 Receptor Expression/Sensitivity: There may be inherent sex-related differences in the expression or function of 5-HT3 receptors in the gut.
-
-
-
Q6: How might sex hormones like estrogen and testosterone influence the serotonin system?
-
A6: Estrogen has been shown to upregulate 5-HT2A receptors and influence the density and sensitivity of other serotonin receptors. Testosterone's effects on the serotonin system may be mediated by its conversion to estrogen via aromatase. Androgens themselves can also influence serotonin-related gene expression.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Young and Elderly Male and Female Subjects
| Parameter | Young Females | Young Males | Elderly Females | Elderly Males |
| Clearance (ml/min) | 504 | 677 | 461 | 670 |
| Volume of Distribution (L) | ~63 | ~84 | ~63 | ~84 |
| Oral AUC | Higher than males | Lower than females | Statistically significantly higher (87%) than elderly males | Lower than females |
| Oral Cmax | Higher than males | Lower than females | Statistically significantly higher (86%) than elderly males | Lower than females |
| Data sourced from clinical studies. |
Table 2: Clinical Efficacy of this compound in IBS-D by Sex
| Outcome | Females | Males |
| Adequate Relief of IBS Pain & Discomfort (vs. Placebo) | Significant Improvement | No Significant Benefit in some studies |
| Improvement in Diarrhea (vs. Placebo) | Significant Improvement | Barely Noticeable Improvement |
| Pain-Free Days (vs. Placebo) | Significant Increase | No Significant Benefit |
| Data compiled from systematic reviews and meta-analyses. |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound in Male and Female Human Liver Microsomes
-
Objective: To determine if there are sex-based differences in the rate of this compound metabolism.
-
Methodology:
-
Obtain pooled human liver microsomes from male and female donors.
-
Incubate this compound (at various concentrations) with the microsomes in the presence of an NADPH-regenerating system.
-
At specified time points, quench the reaction.
-
Analyze the disappearance of the parent drug (this compound) and the formation of its metabolites using a validated LC-MS/MS method.
-
Calculate the intrinsic clearance (CLint) for both male and female microsomes and compare the values.
-
Protocol 2: Assessment of 5-HT3 Receptor Binding in Male and Female Rodent Intestinal Tissue
-
Objective: To investigate potential sex differences in 5-HT3 receptor density in the gut.
-
Methodology:
-
Harvest intestinal tissue (e.g., colon) from male and female rodents.
-
Prepare membrane fractions from the tissue samples.
-
Perform radioligand binding assays using a specific 5-HT3 receptor antagonist radioligand (e.g., [3H]GR65630).
-
Determine the receptor density (Bmax) and binding affinity (Kd) in both male and female tissue preparations.
-
Compare the Bmax and Kd values between sexes.
-
Mandatory Visualization
Caption: Hypothesized mechanism of this compound and sex hormone influence.
Caption: Troubleshooting workflow for investigating lower this compound efficacy in males.
References
Validation & Comparative
Comparative Analysis of Alosetron and Ondansetron on 5-HT3 Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Alosetron and Ondansetron, two selective 5-HT3 receptor antagonists. The focus is on their binding characteristics to the 5-HT3 receptor, supported by experimental data and methodologies.
Introduction
This compound and Ondansetron are potent antagonists of the serotonin 5-HT3 receptor, a ligand-gated ion channel. While both drugs share this primary mechanism of action, they are approved for different clinical indications. Ondansetron is primarily used for the prevention of chemotherapy-induced and postoperative nausea and vomiting[1]. This compound is indicated for the treatment of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women[1][2]. Understanding the nuances of their interaction with the 5-HT3 receptor is crucial for research and development in gastroenterology and antiemetic therapies.
Quantitative Comparison of Binding Affinities
The binding affinity of a drug to its receptor is a key determinant of its potency. This is often expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi). A higher pKi value indicates a higher binding affinity.
| Compound | Receptor Source | Radioligand | pKi | Reference |
| This compound | Human 5-HT3 Receptor | Not Specified | 9.4 | [3] |
| Ondansetron | Rat Cortical Membranes | [3H]GR65630 | 8.70 | [4] |
Note: The pKi values presented are from different studies and receptor sources, which should be considered when making a direct comparison.
A separate review has stated that this compound's potency in blocking the 5-HT3 receptor is 3-10 times greater than that of Ondansetron. This aligns with the higher pKi value observed for this compound in the available data.
Binding Kinetics
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a non-selective cation channel. Upon binding of an agonist like serotonin, the channel opens, leading to a rapid influx of sodium (Na+) and calcium (Ca2+) ions. This influx causes depolarization of the neuronal membrane, initiating an excitatory signal. This compound and Ondansetron act as competitive antagonists, binding to the receptor to prevent the conformational change necessary for ion channel opening, thereby blocking the downstream signaling cascade.
Figure 1. Simplified 5-HT3 receptor signaling pathway and points of antagonism.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the 5-HT3 receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed, resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C until use.
2. Assay Procedure:
-
On the day of the assay, the membrane preparation is thawed and resuspended in the final assay buffer.
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Membrane suspension (containing a specific amount of protein).
-
A range of concentrations of the unlabeled test compound (e.g., this compound or Ondansetron).
-
A fixed concentration of a suitable radioligand (e.g., [3H]GR65630).
-
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2. Workflow for a typical competitive radioligand binding assay.
Conclusion
Both this compound and Ondansetron are high-affinity antagonists of the 5-HT3 receptor. The available data suggests that this compound exhibits a higher binding affinity for the human 5-HT3 receptor compared to Ondansetron's affinity for the rat receptor, a finding supported by reports of its greater potency. This difference in affinity may contribute to their distinct clinical profiles and approved therapeutic uses. Further studies directly comparing the binding kinetics of both compounds on human 5-HT3 receptors under identical experimental conditions would be beneficial for a more definitive analysis. The provided experimental protocol for competitive radioligand binding assays serves as a foundational method for researchers aiming to conduct such comparative studies.
References
- 1. Ondansetron (Zofran) vs. This compound (Lotronex) Side Effects, Dosage [medicinenet.com]
- 2. gavinpublishers.com [gavinpublishers.com]
- 3. The pharmacological properties of the novel selective 5-HT3 receptor antagonist, this compound, and its effects on normal and perturbed small intestinal transit in the fasted rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Analgesic Effects of Alosetron in Different Pain Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic effects of Alosetron in various preclinical and clinical pain models. We will delve into the experimental data, present detailed methodologies for key experiments, and compare its performance with alternative therapies for pain associated with irritable bowel syndrome with diarrhea (IBS-D).
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective antagonist of the serotonin 5-HT₃ receptor.[1][2][3] These receptors are ligand-gated ion channels extensively distributed on enteric neurons in the gastrointestinal tract, as well as in central and peripheral locations.[2][3] Activation of 5-HT₃ receptors by serotonin leads to neuronal depolarization, which in turn affects the regulation of visceral pain, colonic transit, and gastrointestinal secretions. By blocking these receptors, this compound modulates the enteric nervous system, reducing the sensations of visceral pain and discomfort, and slowing colonic transit. This mechanism of action makes it a therapeutic option for managing the symptoms of severe IBS-D.
This compound in Visceral Pain Models
Visceral hypersensitivity is a key feature of IBS, and the colorectal distension (CRD) model is a widely used preclinical method to evaluate it. This model measures the visceromotor response (VMR), typically as abdominal muscle contractions, to graded mechanical distension of the colon and rectum.
| Drug/Treatment | Pain Model | Animal/Human | Dosage/Concentration | Key Findings | Reference |
| This compound | Colorectal Distension (CRD) | Rat | 100 µg/kg/day (i.v.) | Prevented the development of visceral hyperalgesia (no alteration in VMR). | |
| This compound | Colorectal Distension (CRD) | Rat | 25 nmol (i.t.) | Prevented the development of visceral hyperalgesia (no alteration in VMR). | |
| This compound | Rectal Distension | Macaque | 0.1 mg/kg (p.o.) | Reduced distension-evoked brain activation associated with pain. | |
| This compound | Colonic Distension | Human (IBS patients) | 4 mg b.d. | Significantly increased colonic compliance and volume at the threshold of abdominal pain. | |
| Mebeverine | Clinical (IBS-D) | Human (females) | 135 mg t.i.d. | Significantly fewer responders for adequate relief of abdominal pain and discomfort compared to this compound. | |
| Eluxadoline | Colorectal Distension (CRD) | Rat | Not specified | Inhibited VMRs via activation of spinal µ-opioid receptors. | |
| Rifaximin | Clinical (IBS-D) | Human | 550 mg t.i.d. | Demonstrated improvement in abdominal pain in clinical trials. | |
| Tricyclic Antidepressants (Amitriptyline) | Rectal & Esophageal Distension | Human (healthy) | 50 mg/day | Did not significantly alter sensory thresholds for visceral pain. |
This protocol is a generalized representation based on common methodologies.
-
Animal Preparation: Male Sprague-Dawley rats (180-240g) are typically used. Animals are fasted overnight before the experiment.
-
Balloon Insertion: Under light anesthesia (e.g., ether), a flexible latex balloon (e.g., 7 cm long) is inserted intra-anally into the descending colon and rectum. The catheter is secured to the tail.
-
Acclimation: Rats are allowed to recover from anesthesia for at least 30 minutes in a small enclosure.
-
Distension Procedure: The balloon is connected to a barostat or a pressure-controlled inflation device. Graded, phasic distensions of increasing pressure (e.g., 0, 2.00, 3.33, 5.33, and 8.00 kPa) are applied for a set duration (e.g., 10 seconds) with an inter-stimulus interval (e.g., 5 minutes).
-
Measurement of Visceromotor Response (VMR): The VMR is quantified by observing and scoring the abdominal withdrawal reflex (AWR) or by recording electromyographic (EMG) activity of the abdominal muscles. The AWR is often scored on a scale (e.g., 0-4) representing the intensity of the behavioral response. The pressure threshold that elicits a defined pain response (e.g., AWR score of 3) is determined.
This compound in Somatic Pain Models
Somatic pain models are used to assess the effects of analgesics on pain originating from the skin, muscles, and joints. The von Frey filament test is a standard method to measure mechanical allodynia, a painful response to a normally non-painful stimulus.
| Drug/Treatment | Pain Model | Animal | Dosage/Concentration | Key Findings | Reference |
| This compound | Mechanical Somatic Hypersensitivity (von Frey) | Rat | 100 µg/kg/day (i.v.) | Significantly increased paw withdrawal threshold (PWT) on days 2 and 3 post-injury. | |
| This compound | Mechanical Somatic Hypersensitivity (von Frey) | Rat | 25 nmol (i.t.) | Significantly increased PWT starting at day 3 and lasting through day 7 post-injury. |
This protocol is a generalized representation.
-
Animal Acclimation: Rats are placed in individual compartments on an elevated mesh floor and allowed to acclimate for at least 15-30 minutes.
-
Filament Application: Calibrated von Frey filaments of increasing stiffness are applied perpendicularly to the plantar surface of the hind paw until they buckle. The application should be in the center of the paw, avoiding the footpads.
-
Withdrawal Response: A positive response is noted as a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold is often determined using the up-down method. This involves starting with a filament near the expected threshold. If there is a response, a weaker filament is used next; if there is no response, a stronger filament is used. The pattern of responses is used to calculate the threshold.
This compound in Neuropathic Pain Models
Despite the established role of serotonin in neuropathic pain, there is a lack of specific preclinical studies evaluating the analgesic efficacy of this compound in established neuropathic pain models, such as chronic constriction injury or spinal nerve ligation. The primary research focus for this compound has been on visceral pain, aligning with its clinical indication for IBS-D.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating visceral pain.
Figure 1: Mechanism of Action of this compound.
References
Alosetron Demonstrates Superior Efficacy Over Placebo in Managing Severe IBS-D Symptoms in Women
For Immediate Release
[City, State] – An in-depth analysis of pivotal randomized controlled trials (RCTs) reveals that alosetron is significantly more effective than placebo in providing relief for women with severe diarrhea-predominant irritable bowel syndrome (IBS-D). The comprehensive review of data from key studies highlights this compound's consistent ability to improve global IBS symptoms, alleviate abdominal pain and discomfort, and normalize bowel function.
This compound, a selective 5-HT3 receptor antagonist, has been the subject of numerous rigorous clinical investigations to establish its therapeutic benefit. These studies have consistently demonstrated that this compound provides multi-symptom relief for patients who have not responded to conventional therapies.[1] The data presented herein is aggregated from major, multicenter, randomized, double-blind, placebo-controlled trials that form the basis of a solid evidence-based understanding of this compound's efficacy.
Key Efficacy Findings from Randomized Controlled Trials
A meta-analysis of six high-quality RCTs, encompassing 1,762 patients on this compound and 1,356 on placebo, showed a pooled odds ratio of 1.81 for adequate relief of pain or global symptom improvement in favor of this compound.[2] The majority of participants in these trials were women (93%) with diarrhea-predominant IBS (75%).[2]
The primary endpoints in these pivotal trials often included the percentage of patients reporting adequate relief of IBS pain and discomfort or a global improvement in IBS symptoms. Across multiple studies and at various dosages, this compound consistently outperformed placebo.
For instance, in a 12-week study by Camilleri et al. (2001), 43% of patients with diarrhea-predominant IBS receiving this compound 1 mg twice daily reported adequate relief for all three months, compared to 26% of those on placebo.[3] Another key study by Krause et al. (2007) evaluated multiple dosing regimens and found that a significantly greater proportion of women with severe IBS-D responded to this compound at doses of 0.5 mg once daily, 1 mg once daily, and 1 mg twice daily compared to placebo.[4] Specifically, at week 12, the responder rates for global improvement in IBS symptoms were 50.8% (0.5 mg QD), 48.0% (1 mg QD), and 42.9% (1 mg BID), all significantly higher than the 30.7% observed in the placebo group.
Beyond global assessments, this compound has shown significant efficacy in managing specific bowel symptoms. In a 12-week trial, this compound (1 mg twice daily) resulted in a greater percentage of days with satisfactory control of urgency compared to placebo (69% vs. 56%). This was accompanied by significant improvements in stool consistency and frequency.
The following table summarizes the quantitative data from key randomized controlled trials:
| Study (Year) | This compound Dose | Primary Efficacy Endpoint | % Responders (this compound) | % Responders (Placebo) |
| Camilleri et al. (2000) | 1 mg BID | Adequate Relief of IBS Pain & Discomfort (all 3 months) | 41% | 29% |
| Camilleri et al. (2001) | 1 mg BID | Adequate Relief of IBS Pain & Discomfort (all 3 months) | 43% | 26% |
| Krause et al. (2007) | 0.5 mg QD | Global Improvement in IBS Symptoms (Week 12) | 50.8% | 30.7% |
| Krause et al. (2007) | 1 mg QD | Global Improvement in IBS Symptoms (Week 12) | 48.0% | 30.7% |
| Krause et al. (2007) | 1 mg BID | Global Improvement in IBS Symptoms (Week 12) | 42.9% | 30.7% |
| Lembo et al. (2004) | 1 mg BID | Global Improvement Scale (GIS) Responders (Week 12) | 68% | 46% |
Experimental Protocols of Key Clinical Trials
The methodologies of the pivotal RCTs for this compound share a common framework designed to rigorously assess its efficacy and safety.
Study Design: The majority of these studies were multicenter, randomized, double-blind, placebo-controlled, parallel-group trials. The typical duration of the treatment period was 12 weeks, often followed by a 4-week post-treatment follow-up period.
Patient Population: The studies primarily enrolled women with a diagnosis of severe diarrhea-predominant IBS, as defined by the Rome II criteria. Key inclusion criteria typically included a history of chronic IBS symptoms (generally lasting 6 months or longer), and having failed to respond adequately to conventional therapies. Exclusion criteria were comprehensive, ruling out patients with a history of chronic or severe constipation, evidence of bloody diarrhea, or other significant gastrointestinal or systemic diseases.
Intervention and Control: Patients were randomly assigned to receive either this compound at various oral doses (e.g., 0.5 mg once daily, 1 mg once daily, or 1 mg twice daily) or a matching placebo.
Efficacy Endpoints: The primary efficacy endpoint in many of these trials was the patient's subjective assessment of "adequate relief of IBS pain and discomfort" or "global improvement in IBS symptoms," often measured on a weekly or monthly basis. Secondary endpoints frequently included assessments of bowel urgency, stool frequency, stool consistency, and bloating. For instance, the Global Improvement Scale (GIS) was a common tool where patients rated their symptom improvement as "substantial," "moderate," "slight," "no change," or "worse."
Visualizing the Path to Relief
To better understand the mechanism and the rigorous evaluation process of this compound, the following diagrams illustrate the drug's signaling pathway and the typical workflow of the randomized controlled trials.
Caption: this compound's mechanism of action involves blocking 5-HT3 receptors on enteric neurons.
Caption: Workflow of a typical randomized controlled trial for this compound in IBS-D.
References
- 1. ispub.com [ispub.com]
- 2. Efficacy of this compound in irritable bowel syndrome: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized controlled clinical trial of the serotonin type 3 receptor antagonist this compound in women with diarrhea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Meta-analysis of Alosetron and Other Pharmacotherapies for Global Symptom Improvement in Irritable Bowel Syndrome with Diarrhea (IBS-D)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for alosetron and compares its efficacy for global symptom improvement in patients with irritable bowel syndrome with diarrhea (IBS-D) against other therapeutic alternatives. Data is presented to facilitate objective comparison, with detailed experimental protocols for key cited studies.
Executive Summary
This compound, a selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, has demonstrated efficacy in providing global symptom relief for patients with severe IBS-D, particularly in women.[1][2][3][4] Meta-analyses of randomized controlled trials (RCTs) have shown that this compound is superior to placebo in improving symptoms such as abdominal pain, stool consistency, and urgency.[1] However, its use is associated with a risk of ischemic colitis and severe constipation, leading to prescribing restrictions. This guide compares the performance of this compound with other common IBS-D treatments, including rifaximin, eluxadoline, ondansetron, loperamide, and antispasmodics, based on available clinical trial data.
Data Presentation: Comparative Efficacy of IBS-D Treatments
The following tables summarize the quantitative data from meta-analyses and large-scale clinical trials for this compound and its alternatives.
Table 1: this compound Efficacy in IBS-D from Meta-Analyses
| Efficacy Endpoint | This compound vs. Placebo (Odds Ratio, 95% CI) | Number Needed to Treat (NNT) | Key Findings & Citations |
| Global Symptom Improvement | 1.81 (1.57 - 2.10) | 7 | This compound 1 mg twice daily significantly improves global symptoms in non-constipated female patients. |
| Adequate Relief of Pain/Discomfort | 1.31 (1.20 - 1.43) | - | Significant relief of abdominal pain and discomfort compared to placebo. |
| Constipation (Adverse Event) | 4.35 (3.01 - 6.26) | - | A significant and common adverse event associated with this compound treatment. |
Table 2: Comparative Efficacy of Alternative Treatments for IBS-D
| Treatment | Efficacy Endpoint | Key Findings & Citations |
| Rifaximin | Global Symptom Relief (vs. Placebo) | Odds Ratio: 1.57 (1.22 - 2.01). NNT: 10.2. Effective for global IBS symptom improvement and bloating. |
| Overall Symptom Relief (vs. Placebo) | Odds Ratio: 1.19 (1.08 - 1.32) at end of treatment. | |
| Eluxadoline | Composite Responder Rate (vs. Placebo) | Significantly greater proportion of responders for simultaneous improvement in abdominal pain and diarrhea. Rates were higher in patients receiving 75mg and 100mg doses compared to placebo. |
| Prior Loperamide Use | Effective in patients with both adequate and inadequate prior symptom control with loperamide. | |
| Ondansetron | FDA Composite Endpoint (vs. Placebo) | Relative Risk of non-response: 0.86 (0.75 - 0.98). NNT: 9. Improves stool consistency and urgency. |
| Stool Consistency | Significantly improved stool consistency compared to placebo. | |
| Loperamide | Symptom Improvement | Improves stool frequency, consistency, and urgency, but not abdominal pain or bloating. |
| Antispasmodics | Global Symptom Improvement (vs. Placebo) | Odds Ratio: 1.55 (1.33 - 1.83). Effective for global assessment of IBS symptoms. |
| Pain Relief (vs. Placebo) | Odds Ratio: 1.52 (1.28 - 1.80). Significant improvement in abdominal pain. |
Experimental Protocols
This section details the methodologies for key clinical trials cited in the meta-analyses.
This compound Clinical Trial Protocol (Representative)
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trials.
-
Patient Population: Adult women with severe diarrhea-predominant IBS (IBS-D) according to Rome II or III criteria, with chronic symptoms (generally lasting 6 months or longer) and having failed conventional therapy.
-
Inclusion Criteria: Frequent and severe abdominal pain, frequent bowel urgency or fecal incontinence, and disability or restriction of daily activities due to IBS.
-
Exclusion Criteria: History of constipation, intestinal obstruction, ischemic colitis, or other significant gastrointestinal diseases.
-
Intervention: this compound administered orally, typically at doses of 0.5 mg or 1 mg twice daily, compared with a matching placebo.
-
Primary Endpoint: The primary outcome was often the proportion of patients who were responders based on a Global Improvement Scale (GIS), defined as moderate or substantial improvement in IBS symptoms. Another primary endpoint was adequate relief of IBS pain and discomfort.
-
Secondary Endpoints: Included improvements in bowel urgency, stool frequency, stool consistency, and quality of life assessments.
-
Duration: Typically 12 weeks of treatment followed by a post-treatment observation period.
Rifaximin Clinical Trial Protocol (Representative)
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Patient Population: Adult patients with non-constipation IBS (IBS-D or mixed-IBS).
-
Intervention: Rifaximin administered orally, with common regimens being 400 mg or 550 mg two or three times daily for 10 to 14 days.
-
Primary Endpoint: Adequate relief of global IBS symptoms for at least two of the first four weeks following treatment.
-
Secondary Endpoints: Improvement in bloating, abdominal pain, and stool consistency.
Eluxadoline Clinical Trial Protocol (Representative)
-
Study Design: Phase 3, multicenter, multinational, randomized, double-blind, placebo-controlled trials.
-
Patient Population: Adult men and women with IBS-D according to Rome III criteria.
-
Intervention: Eluxadoline administered orally at doses of 75 mg or 100 mg twice daily with food, compared to placebo.
-
Primary Endpoint: A composite response of simultaneous improvement in abdominal pain (≥30% reduction from baseline) and stool consistency (Bristol Stool Scale score <5) on the same day for at least 50% of the days from weeks 1 through 12.
-
Duration: Treatment periods of 12, 26, or 52 weeks.
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound blocks serotonin binding to 5-HT3 receptors, reducing neuronal activation and GI motility.
Experimental Workflow: Patient Journey in a Typical this compound RCT
References
- 1. Efficacy of this compound in irritable bowel syndrome: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound in irritable bowel syndrome: a meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Efficacy and tolerability of this compound for the treatment of irritable bowel syndrome in women and men: a meta-analysis of eight randomized, placebo-controlled, 12-week trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Analysis of Alosetron and Ramosetron for the Treatment of Male Irritable Bowel Syndrome with Diarrhea (IBS-D)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two prominent 5-hydroxytryptamine 3 (5-HT3) receptor antagonists, Alosetron and Ramosetron, for the management of Irritable Bowel Syndrome with Diarrhea (IBS-D) in male patients. The information presented herein is collated from a range of clinical trials and meta-analyses to support research and development in this therapeutic area.
Mechanism of Action: 5-HT3 Receptor Antagonism
Both this compound and Ramosetron exert their therapeutic effects by selectively antagonizing the 5-HT3 receptor.[1][2][3][4][5] Serotonin (5-HT), a key neurotransmitter, plays a significant role in regulating gastrointestinal motility, secretion, and visceral sensation. In individuals with IBS-D, abnormal serotonin signaling is thought to contribute to the hallmark symptoms of abdominal pain, discomfort, and altered bowel habits.
By blocking 5-HT3 receptors, which are ligand-gated ion channels located on enteric neurons, this compound and Ramosetron inhibit the downstream signaling pathways that lead to increased intestinal motility and secretion. This antagonism results in slowed colonic transit, reduced visceral pain perception, and decreased intestinal fluid secretion, thereby alleviating the symptoms of IBS-D.
Comparative Efficacy in Male IBS-D Patients
Clinical evidence suggests a potential difference in the efficacy of this compound and Ramosetron in male patients with IBS-D. While this compound's approval is restricted to women with severe IBS-D due to a lack of confirmed efficacy in men, Ramosetron has demonstrated significant therapeutic benefits in both male and female populations.
A meta-analysis of randomized controlled trials (RCTs) revealed that Ramosetron led to a significant relief of overall IBS symptoms in male patients.
Table 1: Efficacy of this compound and Ramosetron in Male IBS-D Patients
| Endpoint | This compound | Ramosetron |
| Global IBS Symptom Relief | Efficacy not confirmed in males. | Significant improvement compared to placebo (RR 1.94; 95% CI 1.58, 2.38). |
| Abdominal Pain/Discomfort Relief | 1 mg twice daily showed a statistically significant improvement in adequate relief of IBS pain and discomfort compared to placebo (53% vs 40%, p=0.04) in one study. | Significant improvement compared to placebo (RR 1.41; 95% CI, 1.24, 1.59). |
| Improvement in Stool Consistency | All doses significantly reduced stool consistency scores (p < 0.001). | Significant improvement compared to placebo (RR 1.71; 95% CI 1.40, 2.08). |
| Improvement in Abnormal Bowel Habits | No significant effects seen on urgency or number of bowel movements in one study. | Significant improvement compared to placebo (RR 1.72; 95% CI, 1.50, 1.98). |
RR: Relative Risk; CI: Confidence Interval.
Pharmacokinetics
Both drugs are orally administered and undergo hepatic metabolism. However, there are some noted differences in their pharmacokinetic profiles.
Table 2: Pharmacokinetic Properties of this compound and Ramosetron
| Parameter | This compound | Ramosetron |
| Bioavailability | ~50-60% | Rapidly absorbed after oral administration. |
| Peak Plasma Concentration | ~1 hour post-dose | ~1-2 hours post-dose |
| Elimination Half-life | ~1.5 hours | ~5 hours |
| Metabolism | Extensively by cytochrome P450 enzymes (CYP2C9, CYP3A4, CYP1A2). | Primarily by hepatic cytochrome P450 enzymes (CYP2D6 and CYP1A2). |
| Excretion | Primarily as metabolites in urine (74%) and feces (11%). | Mainly via urine. |
| Gender Differences | Plasma concentrations are approximately 27% lower in men than women. Clearance is lower in women. | Acts only on peripheral tissues, whereas this compound also acts in the brain, which may contribute to gender differences in response. |
Safety and Tolerability Profile
A significant point of differentiation between this compound and Ramosetron lies in their safety profiles. This compound has been associated with rare but serious gastrointestinal adverse events, including ischemic colitis and severe complications of constipation, which led to its voluntary withdrawal from the market and subsequent reintroduction with restricted use. In contrast, Ramosetron has shown a lower incidence of severe constipation and has not been associated with ischemic colitis in clinical trials.
Table 3: Comparative Safety Profile in IBS-D Patients
| Adverse Event | This compound | Ramosetron |
| Constipation | Most common adverse event, occurring in a dose-related manner (9-21%). Incidence reported as high as 29%. | Incidence of hard stool and constipation is higher than placebo, but generally lower than this compound (around 5.2% to 7.02%). |
| Ischemic Colitis | Rare but serious risk (cumulative incidence of 0.2% to 0.3% in clinical trials). | No reported cases in clinical trials. |
| Overall Adverse Events | Higher incidence compared to placebo. | The relative risk for reported adverse events versus placebo was 1.10 (0.97, 1.26) across all studies. |
Experimental Protocols: A Representative Clinical Trial Workflow
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial designed to evaluate the efficacy and safety of a 5-HT3 receptor antagonist in male IBS-D patients, based on methodologies described in the literature.
Key Methodological Considerations:
-
Patient Population: Male patients meeting Rome III or IV criteria for IBS-D.
-
Dosage: For Ramosetron, a common dosage in clinical trials is 5 µg once daily. For this compound, studies in men have evaluated doses from 0.5 mg to 4.0 mg twice daily.
-
Primary Endpoint: A common primary endpoint is the monthly responder rate for patient-reported global assessment of relief of IBS symptoms.
-
Secondary Endpoints: These typically include relief of abdominal pain and discomfort, improvement in abnormal bowel habits, and changes in stool consistency (often assessed using the Bristol Stool Form Scale).
-
Safety Assessment: Close monitoring for adverse events, with a particular focus on constipation and any signs of ischemic colitis.
Conclusion
For the treatment of male patients with IBS-D, Ramosetron appears to offer a more favorable efficacy and safety profile compared to this compound. Clinical data robustly supports the efficacy of Ramosetron in improving global IBS symptoms, abdominal pain, and stool consistency in men, a patient population where this compound's benefits have not been clearly established. Furthermore, the lower risk of severe constipation and the absence of reported cases of ischemic colitis with Ramosetron are significant advantages in its clinical application. These findings suggest that Ramosetron is a promising therapeutic agent for male IBS-D patients and warrants further investigation in long-term safety and comparative effectiveness studies.
References
A Comparative Guide to Validating Biomarkers for Alosetron Treatment Response in IBS-D
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of treatment responses to Alosetron, a selective 5-HT3 receptor antagonist, based on a key pharmacogenomic biomarker. It also compares this compound's efficacy with alternative treatments for severe, diarrhea-predominant Irritable Bowel Syndrome (IBS-D). Detailed experimental protocols and pathway visualizations are included to support research and development efforts in this area.
Introduction
This compound is indicated for women with severe, chronic IBS-D who have not responded to conventional therapies.[1][2] Its mechanism involves the blockade of serotonin 5-HT3 receptors in the gastrointestinal tract, which are known to regulate visceral pain, colonic transit, and GI secretions.[3][4] Response to this compound can be variable, and research has pointed towards the serotonin transporter gene, SLC6A4, as a source of this variability. A functional polymorphism in the promoter region of this gene, known as the serotonin-transporter-linked polymorphic region (5-HTTLPR), results in long (L) and short (S) alleles that alter transporter expression and serotonin reuptake efficiency.[5] This guide focuses on the validation of 5-HTTLPR as a predictive biomarker for this compound efficacy.
Data Presentation
Biomarker Validation: 5-HTTLPR Genotype and this compound Response
While clinical trial data directly correlating 5-HTTLPR genotypes with patient-reported outcomes like the Global Improvement Scale (GIS) are limited, studies have investigated the effect of this polymorphism on physiological responses to this compound. The prevailing hypothesis suggests that the L/L genotype, which leads to higher serotonin reuptake transporter (SERT) expression and consequently lower synaptic serotonin levels, may enhance this compound's efficacy. With less serotonin competing for the receptor, this compound can exert a more potent antagonistic effect.
The following table summarizes the expected outcomes from a pharmacogenomic study designed to validate this biomarker by measuring changes in colonic transit time, a key physiological parameter in IBS-D.
Table 1: Biomarker Validation for this compound Treatment Response (Based on a Proposed Experimental Design)
| Biomarker (Genotype) | Proposed Mechanism | Expected Physiological Outcome with this compound (1 mg BID) | Implication for Clinical Response |
| 5-HTTLPR L/L | Higher SERT expression, increased 5-HT reuptake, lower synaptic 5-HT. | Significant increase in colonic transit time (slowing of transit). | Favorable Response: More effective receptor blockade. |
| 5-HTTLPR S/L or S/S | Lower SERT expression, decreased 5-HT reuptake, higher synaptic 5-HT. | Modest or non-significant increase in colonic transit time. | Diminished Response: Higher competition from endogenous 5-HT. |
Comparative Efficacy: this compound vs. Alternative 5-HT3 Receptor Antagonists
A network meta-analysis of randomized controlled trials provides comparative efficacy data for this compound and other 5-HT3 antagonists against placebo for key IBS-D symptoms.
Table 2: Comparative Efficacy of this compound and Alternatives for IBS-D
| Treatment | Odds Ratio vs. Placebo (95% Credible Interval) for Global Symptom Improvement | Odds Ratio vs. Placebo (95% Credible Interval) for Abdominal Pain Improvement | Odds Ratio vs. Placebo (95% Confidence Interval) for Constipation (Adverse Event) |
| This compound | 1.81 (1.57, 2.10) | 1.60 (1.18, 2.14) | 5.28 (4.42, 7.44) |
| Cilansetron | Data Not Prioritized | 2.44 (1.54, 3.90) | 3.38 (2.31, 4.92) |
| Ramosetron | Data Not Prioritized | 1.34 (0.91, 1.98) | 2.94 (1.91, 4.49) |
| Ondansetron | Data Not Prioritized | 1.98 (0.57, 6.56) | Data Not Available |
| Data sourced from a network meta-analysis of 21 randomized controlled trials. |
Other therapeutic alternatives for IBS-D not included in this direct comparison include the nonabsorbable antibiotic Rifaximin and the peripherally acting mixed opioid receptor agonist/antagonist Eluxadoline.
Experimental Protocols
Protocol 1: 5-HTTLPR Genotyping by PCR
This protocol describes a standard method for determining the 5-HTTLPR genotype from a patient's genomic DNA.
1. DNA Extraction:
-
Extract genomic DNA from whole blood, saliva, or buccal swabs using a commercially available kit (e.g., Qiagen DNeasy Blood & Tissue Kit).
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) and assess its purity.
2. PCR Amplification:
-
Prepare a PCR master mix with the following components per reaction:
-
10 µL of 2x PCR Buffer
-
4 µL of 12 mM dNTP mix
-
0.6 µL of Forward Primer (10 µM): 5'-GGC GTT GCC GCT CTG AAT GC-3'
-
0.6 µL of Reverse Primer (10 µM): 5'-GAG GGA CTG AGC TGG ACA ACC AC-3'
-
0.4 µL of Taq Polymerase (e.g., KOD FX)
-
2.4 µL of Nuclease-Free Water
-
2.0 µL of Genomic DNA (10-50 ng)
-
-
Perform PCR amplification using the following thermocycling conditions:
-
Initial Denaturation: 94°C for 2 minutes
-
35 Cycles:
-
Denaturation: 98°C for 10 seconds
-
Annealing & Extension: 68°C for 1 minute
-
-
Final Extension: 72°C for 7 minutes
-
3. Gel Electrophoresis:
-
Prepare a 2-3% agarose gel containing a fluorescent dye (e.g., ethidium bromide or SYBR Safe).
-
Load 10 µL of each PCR product mixed with loading dye into the wells, alongside a 100 bp DNA ladder.
-
Run the gel at 80-100 V until adequate band separation is achieved (approx. 90 minutes).
4. Genotype Determination:
-
Visualize the DNA bands under UV light.
-
Identify the alleles based on fragment size:
-
L allele: ~528 base pairs
-
S allele: ~484 base pairs
-
-
Determine the genotype:
-
L/L: One band at 528 bp
-
S/S: One band at 484 bp
-
S/L: Two bands at 528 bp and 484 bp
-
Protocol 2: Assessment of Treatment Response using the IBS Global Improvement Scale (GIS)
The GIS is a validated, patient-reported outcome measure used to assess overall symptom improvement in IBS clinical trials.
1. Administration:
-
The scale should be administered at baseline (before treatment initiation) and at regular intervals throughout the study (e.g., weekly or at 4, 8, and 12 weeks).
-
Patients are asked the following question: "Compared to the way you felt before you entered the study, how would you rate your relief of IBS symptoms over the past 7 days?"
2. The 7-Point Likert Scale:
-
Patients choose one of the following responses:
-
Substantially Worse
-
Moderately Worse
-
Slightly Worse
-
No Change
-
Slightly Improved
-
Moderately Improved
-
Substantially Improved
-
3. Endpoint Definition and Analysis:
-
A "responder" is typically defined as a patient who reports either "Substantially Improved" (7) or "Moderately Improved" (6) for a predefined number of weeks during the treatment period (e.g., for at least 2 of the last 4 weeks).
-
The primary efficacy endpoint is often the percentage of responders in the active treatment group compared to the placebo group.
-
Statistical analysis is performed using methods appropriate for binary outcomes, such as the Chi-squared test or logistic regression.
Mandatory Visualizations
Caption: this compound blocks serotonin (5-HT) from binding to 5-HT3 receptors on enteric neurons.
Caption: Workflow for validating 5-HTTLPR as a predictive biomarker for this compound response.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. ispub.com [ispub.com]
- 4. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. Association between a functional polymorphism in the serotonin transporter gene and diarrhoea predominant irritable bowel syndrome in women - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Alosetron and Eluxadoline for Severe IBS-D
A Comprehensive Guide for Researchers and Drug Development Professionals
The management of severe irritable bowel syndrome with diarrhea (IBS-D) presents a significant clinical challenge, necessitating targeted pharmacological interventions. Among the approved therapies, Alosetron and Eluxadoline represent two distinct mechanistic approaches to alleviating the multifaceted symptoms of this disorder. This guide provides an objective, data-driven comparison of their performance, supported by experimental data, to inform research, clinical trial design, and future drug development.
Executive Summary
This compound, a selective serotonin 5-HT3 receptor antagonist, and Eluxadoline, a mixed opioid receptor modulator, are both indicated for the treatment of IBS-D. While direct head-to-head clinical trials are lacking, a network meta-analysis suggests this compound may have greater efficacy in achieving the composite endpoint of improvement in abdominal pain and stool consistency.[1] However, this compound's use is restricted to women with severe IBS-D who have failed conventional therapy due to the risk of serious gastrointestinal adverse events.[2][3] Eluxadoline offers a novel mechanism with a generally acceptable safety profile in appropriate patients.[4] This guide will delve into the mechanistic differences, comparative efficacy and safety data from clinical trials, and the experimental protocols employed in their evaluation.
Mechanisms of Action
The distinct signaling pathways of this compound and Eluxadoline underpin their therapeutic effects and side-effect profiles.
This compound: 5-HT3 Receptor Antagonism
This compound is a potent and selective antagonist of the 5-HT3 receptor.[5] In the gastrointestinal tract, serotonin (5-HT) plays a crucial role in regulating motility, secretion, and visceral sensation. By blocking 5-HT3 receptors on enteric neurons, this compound modulates these processes, leading to a reduction in colonic transit and decreased visceral pain perception.
Figure 1: this compound's Signaling Pathway
Eluxadoline: Mixed Opioid Receptor Modulation
Eluxadoline acts as a µ- and κ-opioid receptor agonist and a δ-opioid receptor antagonist. Its action is primarily localized to the enteric nervous system due to minimal systemic absorption. Activation of µ-opioid receptors inhibits gastrointestinal motility and visceral sensation, while κ-opioid receptor agonism also contributes to visceral analgesia. The antagonism of δ-opioid receptors is thought to counteract some of the constipating effects of µ-opioid agonism.
Figure 2: Eluxadoline's Signaling Pathway
Comparative Efficacy
Direct comparative trials are unavailable; however, pivotal clinical trials and a network meta-analysis provide data on their relative efficacy.
Table 1: Efficacy of this compound and Eluxadoline in Pivotal Trials
| Endpoint | This compound (1 mg BID) | Eluxadoline (100 mg BID) | Placebo |
| FDA Composite Responder Rate | |||
| (≥30% reduction in worst abdominal pain and stool consistency <5 on the Bristol Stool Scale for ≥50% of days) | ~45% (in a clinical practice setting study) | 28% - 31% | 13.8% - 19.5% |
| Adequate Relief of IBS Pain and Discomfort | 41% - 43% | Not reported as primary endpoint | 26% - 29% |
| Improvement in Stool Consistency | Significant improvement vs. placebo | Significant improvement vs. placebo | - |
| Improvement in Urgency | Significant improvement vs. placebo | Significant improvement vs. placebo | - |
Note: Data are compiled from different studies and are not from a direct head-to-head comparison. Responder definitions and study populations may vary.
A network meta-analysis of 18 randomized controlled trials involving 9,844 patients ranked this compound 1 mg twice daily as the most effective for the FDA-recommended composite endpoint, global IBS symptoms, and stool consistency. Eluxadoline was also found to be superior to placebo.
Safety and Tolerability Profile
The safety profiles of this compound and Eluxadoline are distinct and are a critical consideration in treatment decisions.
Table 2: Common and Serious Adverse Events
| Adverse Event | This compound | Eluxadoline |
| Common (>5% incidence) | Constipation | Constipation, Nausea, Abdominal Pain |
| Serious/Clinically Relevant | Ischemic colitis, Severe complications of constipation | Pancreatitis (especially in patients without a gallbladder), Sphincter of Oddi spasm |
This compound is associated with infrequent but serious gastrointestinal adverse events, including ischemic colitis and severe complications of constipation, which led to its temporary withdrawal from the market and subsequent reintroduction with a risk evaluation and mitigation strategy (REMS) program. Eluxadoline carries a risk of pancreatitis, particularly in patients who have had a cholecystectomy, and sphincter of Oddi spasm.
Experimental Protocols: A Look at Clinical Trial Design
The evaluation of drugs for IBS-D has evolved, with regulatory bodies like the U.S. Food and Drug Administration (FDA) providing specific guidance on clinical trial design and endpoints.
Typical Phase III Clinical Trial Workflow for IBS-D
Figure 3: Typical IBS-D Clinical Trial Workflow
Key Methodological Components
-
Patient Population: Adult patients meeting Rome criteria for IBS-D (e.g., Rome III or IV). This compound trials have primarily focused on women with severe IBS-D. Eluxadoline trials included both men and women.
-
Study Design: Randomized, double-blind, placebo-controlled trials are the standard. A screening period is used to establish baseline symptom severity and train patients on data collection.
-
Primary Efficacy Endpoint: The FDA recommends a composite endpoint assessing both abdominal pain and stool consistency. A common definition for a responder is a patient who experiences at least a 30% improvement in the weekly average of their worst daily abdominal pain score and a weekly average Bristol Stool Scale score of less than 5 for at least 50% of the treatment weeks.
-
Secondary Endpoints: These often include changes in stool frequency, urgency, global IBS symptom scores, and quality of life assessments (e.g., IBS-QOL).
-
Data Collection: Patient-reported outcomes (PROs) are captured through daily electronic diaries, where patients record symptoms such as abdominal pain (often on a 0-10 numeric rating scale) and stool consistency using the Bristol Stool Form Scale.
Conclusion and Future Directions
This compound and Eluxadoline offer distinct, mechanistically different options for the management of severe IBS-D. While indirect evidence suggests this compound may have a higher efficacy, its use is limited by significant safety concerns. Eluxadoline provides a valuable alternative with a different safety profile.
For researchers and drug development professionals, the key takeaways are:
-
The continued need for novel therapies with improved efficacy and safety profiles.
-
The importance of patient stratification in clinical trials to identify subgroups most likely to respond to a particular mechanism of action.
-
The potential for head-to-head trials to definitively establish the comparative effectiveness of existing and emerging therapies for severe IBS-D.
Future research should focus on biomarkers that can predict treatment response and the development of therapies that address the central and peripheral mechanisms of IBS-D with greater precision and fewer off-target effects.
References
- 1. Efficacy of pharmacological therapies in patients with IBS with diarrhoea or mixed stool pattern: systematic review and network meta-analysis - ProQuest [proquest.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Alosetron
For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds extends beyond the laboratory bench to their safe and compliant disposal. Alosetron, a potent 5-HT3 antagonist, requires stringent disposal procedures to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring adherence to safety regulations and environmental responsibility.
Hazard Profile of this compound
Before initiating any disposal protocol, it is crucial to understand the hazard profile of this compound. The following table summarizes key hazard information derived from safety data sheets for this compound hydrochloride.
| Hazard Classification | Description |
| Acute Oral Toxicity | Toxic if swallowed. |
| Eye Irritation | Causes serious eye irritation. |
| Skin Irritation | Causes skin irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and its analogs must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The following protocol outlines the necessary steps for proper disposal in a laboratory or research setting.[1]
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment.[1] This includes:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A lab coat
2. Waste Segregation and Collection: Collect waste this compound, including any contaminated materials (e.g., weighing boats, pipette tips, vials), in a designated and clearly labeled hazardous waste container.[1] The container should be suitable for chemical waste and have a secure lid to prevent spills or the release of dust.[1]
3. Consultation with Environmental Health and Safety (EHS): Contact your institution's Environmental Health and Safety (EHS) department or the equivalent regulatory body.[1] They will provide specific guidance on disposal procedures that comply with local, state, and federal regulations. It is illegal and unsafe to dispose of this compound down the drain or in regular trash.
4. Professional Waste Disposal Service: Arrange for the collection of the hazardous waste container by a licensed and approved chemical waste disposal contractor. Hazardous waste must be transported to a facility permitted under the Resource Conservation and Recovery Act (RCRA) for proper treatment and disposal.
5. Documentation: Maintain accurate records of the disposal process, including the date, quantity of waste, and the name of the disposal contractor. This documentation is crucial for regulatory compliance and laboratory safety audits.
General Guidance for Pharmaceutical Waste Disposal
While the above protocol is specific to a laboratory setting, general principles for pharmaceutical waste disposal are applicable. The U.S. Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste through various laws, including the Resource Conservation and Recovery Act (RCRA).
For unused or expired medications outside of a laboratory setting, the following options are recommended:
-
Drug Take-Back Programs: The best way to dispose of most unused or expired medicines is through a drug take-back location. These locations can often be found at local pharmacies or police stations.
-
Mail-Back Programs: Using a pre-paid drug mail-back envelope is another effective disposal method.
-
Household Trash Disposal (if no other options are available): If a take-back program is not accessible, most medications can be disposed of in the household trash by following these steps:
-
Mix the medication (do not crush tablets or capsules) with an unpalatable substance like dirt, cat litter, or used coffee grounds.
-
Place the mixture in a sealed plastic bag or container to prevent leakage.
-
Remove all personal information from the prescription label on the empty packaging.
-
It is critical not to flush unwanted prescription and over-the-counter drugs down the toilet or drain unless the label or accompanying patient information specifically instructs you to do so. Improper disposal can lead to the contamination of water supplies and soil.
Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound in a professional research environment.
References
Personal protective equipment for handling Alosetron
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Alosetron. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures for safe handling, and compliant disposal methods.
Hazard and Safety Data
This compound is a potent compound requiring careful handling to avoid exposure and ensure personnel safety. The following table summarizes its key hazard classifications as identified in safety data sheets.
| Hazard Classification | Description |
| Acute Oral Toxicity | Toxic if swallowed[1][2][3][4] |
| Eye Irritation | Causes serious eye irritation[1] |
| Skin Irritation | Causes skin irritation |
| Respiratory Irritation | May cause respiratory irritation |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects |
Note: The toxicological properties of this compound have not been fully investigated. Occupational exposure to even small amounts may cause physiological effects.
Personal Protective Equipment (PPE)
The consistent recommendation for handling this compound includes the use of appropriate personal protective equipment to prevent skin, eye, and respiratory exposure.
-
Gloves: Chemical-resistant gloves are mandatory. For tasks with a higher risk of contamination, such as compounding, administering, and disposing of hazardous drugs, wearing two pairs of gloves is recommended.
-
Eye Protection: Safety goggles or a face shield should be worn to protect against splashes or dust.
-
Lab Coat: A lab coat is required to protect street clothing and skin from contamination.
-
Respiratory Protection: In situations where airborne powder or aerosols may be generated, a fit-tested NIOSH-certified N95 or N100 respirator is strongly recommended.
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
